(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6,12H,1-2,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXUVXUSWPMMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574251 | |
| Record name | (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41790-30-1 | |
| Record name | (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is a key chemical intermediate in the synthesis of various pharmacologically active compounds, notably as a precursor to tricyclic benzazepines that exhibit affinity for dopamine D1 and D2 receptors.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential role in modulating dopaminergic signaling pathways. All quantitative data is presented in structured tables for clarity, and relevant experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Chemical and Physical Properties
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 5,6,7,8-Tetrahydro-1-naphthalenemethanol |
| CAS Number | 41790-30-1[2] |
| Molecular Formula | C₁₁H₁₄O[2] |
| Molecular Weight | 162.23 g/mol [2] |
| SMILES | OCC1=CC=CC2=C1CCCC2[2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |
| logP (Octanol-Water Partition Coefficient) | 2.0577 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
Table 3: Physical Properties of a Structurally Related Compound: 5,6,7,8-Tetrahydro-1-naphthol
Disclaimer: The following data is for a structurally similar compound and is provided for reference purposes only. It may not accurately reflect the properties of this compound.
| Property | Value | Reference |
| Melting Point | 69-71 °C | [3] |
| Boiling Point | 264-265 °C at 705 mmHg | [3] |
Experimental Protocols
Synthesis of this compound
A general and effective method for the synthesis of this compound involves the reduction of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid.[1]
Materials:
-
5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid
-
Tetrahydrofuran (THF)
-
Borane-THF solution (e.g., 0.98 M in THF)
-
Water (deionized)
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (e.g., 2.0 g, 11 mmol) in THF (30 mL) in a round-bottom flask.[1]
-
Cool the solution to 0°C using an ice bath.[1]
-
Slowly add the borane-THF solution (e.g., 23 mL of a 0.98 M solution, 23 mmol) to the cooled reaction mixture.[1]
-
Remove the ice bath and stir the reaction mixture at room temperature for 16 hours.[1]
-
After the reaction is complete, cool the mixture back to 0°C and carefully quench the reaction by the dropwise addition of water.[1]
-
Extract the product with ethyl acetate.[1]
-
Wash the organic layer with a saturated sodium chloride solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography using a gradient elution from hexane to a hexane/ethyl acetate mixture (e.g., 3:1, v/v) to yield pure this compound as a colorless oil.[1]
Caption: Synthesis workflow for this compound.
Biological Context and Signaling Pathways
This compound serves as a crucial building block for the synthesis of tricyclic benzazepines, a class of compounds known to possess affinity for dopamine D1 and D2 receptors.[1] Dopamine receptors are G-protein coupled receptors (GPCRs) that play a vital role in various neurological processes, and their dysregulation is implicated in several neuropsychiatric disorders.[4] The following sections and diagrams illustrate the canonical signaling pathways associated with dopamine D1 and D2 receptors, providing a potential framework for understanding the downstream effects of compounds derived from this compound.
Dopamine D1 Receptor Signaling Pathway
Dopamine D1-like receptors (D1 and D5) are typically coupled to the Gαs/olf G-protein.[5][6] Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[5] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), thereby modulating gene expression and neuronal function.[5][7]
Caption: Canonical Dopamine D1 receptor signaling pathway.
Dopamine D2 Receptor Signaling Pathway
In contrast to D1 receptors, dopamine D2-like receptors (D2, D3, and D4) are coupled to the Gαi/o G-protein.[4] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and reduced PKA activity.[8] Additionally, the βγ-subunits of the G-protein can modulate other effectors, such as inwardly rectifying potassium channels and calcium channels.[8] D2 receptors can also signal through β-arrestin-dependent pathways, which are independent of G-protein signaling.[4]
Caption: Key Dopamine D2 receptor signaling pathways.
Conclusion
This compound is a valuable chemical entity with significant potential in the development of novel therapeutics, particularly those targeting the dopaminergic system. While a complete experimental characterization of its physical properties is still needed, the established synthetic routes and its role as a precursor to dopamine receptor ligands underscore its importance. The provided experimental protocols and the elucidation of the relevant signaling pathways offer a solid foundation for future research and development endeavors involving this compound and its derivatives. Further investigation into the specific biological activities of this compound itself may reveal novel pharmacological applications.
References
- 1. This compound | 41790-30-1 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 5,6,7,8-Tetrahydro-1-naphthol | C10H12O | CID 68258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol from 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol from 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid. This transformation is a crucial step in the synthesis of various pharmacologically active molecules. The document details two primary reductive methodologies, employing borane-tetrahydrofuran complex and lithium aluminum hydride, respectively. It includes comprehensive experimental protocols, a comparative analysis of the reagents, and visual diagrams of the synthetic workflows.
Introduction
The reduction of carboxylic acids to their corresponding primary alcohols is a fundamental transformation in organic synthesis. This compound is a valuable building block in medicinal chemistry, notably as a precursor for the synthesis of various therapeutic agents. The selection of an appropriate reducing agent is critical to ensure high yield, purity, and operational safety. This guide focuses on two of the most effective and commonly employed reagents for this purpose: borane-tetrahydrofuran complex (BH₃-THF) and lithium aluminum hydride (LiAlH₄).
Comparative Analysis of Reductive Methods
The choice between borane and lithium aluminum hydride for the reduction of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid depends on several factors, including chemoselectivity, reaction conditions, and safety considerations.
| Parameter | Borane-Tetrahydrofuran Complex (BH₃-THF) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Highly effective for reducing carboxylic acids. | Very strong and highly reactive reducing agent. |
| Chemoselectivity | Generally more selective for carboxylic acids over many other functional groups. | Less selective; reduces a wide range of functional groups. |
| Reaction Conditions | Typically requires an inert atmosphere and anhydrous solvent (THF). Reactions are often run at 0 °C to room temperature. | Strictly requires anhydrous and inert conditions due to violent reaction with water. Often requires cooling (0 °C) to control the reaction rate. |
| Workup | Quenched with water or methanol, followed by standard aqueous workup. | Requires a careful, multi-step quenching procedure (e.g., Fieser workup) to safely decompose excess reagent and manage aluminum salts. |
| Safety | Borane-THF is flammable and moisture-sensitive. | Pyrophoric and reacts violently with protic solvents, liberating flammable hydrogen gas. Requires specialized handling procedures. |
| Yield | Reported to be quantitative for the target synthesis. | Generally provides high yields for carboxylic acid reductions. |
Experimental Protocols
Method A: Reduction with Borane-Tetrahydrofuran Complex
This protocol is adapted from a reported synthesis of this compound.
Reaction Scheme:
Materials and Reagents:
-
5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid
-
Borane-tetrahydrofuran complex solution (e.g., 1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (2.0 g, 11 mmol) in anhydrous tetrahydrofuran (30 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane-THF solution (23 mL of a 1 M solution, 23 mmol) to the stirred solution of the carboxylic acid.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the dropwise addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient elution from hexane to a 3:1 mixture of hexane and ethyl acetate.
Quantitative Data:
| Starting Material | Moles (mmol) | Reagent | Moles (mmol) | Product | Yield (%) |
| 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (2.0 g) | 11 | Borane-THF (1 M solution, 23 mL) | 23 | This compound | Quantitative (reported as 1.9 g)[1] |
Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
The following is a general, representative protocol for the LiAlH₄ reduction of an aromatic carboxylic acid, adapted for the specific substrate.
Reaction Scheme:
Materials and Reagents:
-
5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
15% aqueous sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add lithium aluminum hydride (0.63 g, 16.5 mmol) and anhydrous THF (40 mL) under a nitrogen atmosphere.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Dissolve 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (2.0 g, 11 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel.
-
Add the carboxylic acid solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to 0 °C.
-
Carefully and sequentially add water (0.6 mL), 15% aqueous NaOH (0.6 mL), and then water (1.8 mL) dropwise to quench the excess LiAlH₄.
-
Stir the resulting mixture at room temperature for 30 minutes until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with ethyl acetate.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
If necessary, purify the product by silica gel column chromatography.
Quantitative Data (Estimated):
| Starting Material | Moles (mmol) | Reagent | Moles (mmol) | Product | Expected Yield (%) |
| 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (2.0 g) | 11 | Lithium Aluminum Hydride (0.63 g) | 16.5 | This compound | >90 |
Workflow and Signaling Pathway Diagrams
Synthesis Workflow: Borane Reduction
Caption: Borane reduction workflow.
Synthesis Workflow: LiAlH₄ Reduction
Caption: LiAlH₄ reduction workflow.
Conclusion
Both borane-tetrahydrofuran complex and lithium aluminum hydride are highly effective reagents for the synthesis of this compound from its corresponding carboxylic acid. The borane-based method offers the advantage of higher chemoselectivity and a simpler workup procedure, with a reported quantitative yield for this specific transformation. The lithium aluminum hydride method, while potent, requires more stringent safety precautions and a more involved workup to manage the reactive aluminum byproducts. The choice of method will ultimately be guided by the specific requirements of the synthesis, including the presence of other functional groups in the molecule, available laboratory equipment, and safety protocols.
References
Spectroscopic Analysis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
IUPAC Name: (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol
-
Molecular Formula: C₁₁H₁₄O
-
Molecular Weight: 162.23 g/mol
-
Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established empirical rules and computational models for spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.3 | m | 3H | Ar-H |
| ~ 4.7 | s | 2H | -CH₂OH |
| ~ 2.8 | t | 2H | Ar-CH₂- |
| ~ 2.5 | t | 2H | Ar-CH₂-CH ₂- |
| ~ 1.8 | m | 4H | -CH₂-CH ₂-CH ₂-CH₂- |
| ~ 1.5 | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 | Quaternary Ar-C |
| ~ 135 | Quaternary Ar-C |
| ~ 130 | Ar-CH |
| ~ 129 | Ar-CH |
| ~ 126 | Ar-CH |
| ~ 65 | -C H₂OH |
| ~ 30 | Ar-C H₂- |
| ~ 29 | Ar-CH₂-C H₂- |
| ~ 23 | -CH₂-C H₂-C H₂-CH₂- |
| ~ 22 | -CH₂-C H₂-C H₂-CH₂- |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| 1600-1450 | Medium | C=C stretch (aromatic) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 162 | High | [M]⁺ (Molecular Ion) |
| 144 | Moderate | [M - H₂O]⁺ |
| 131 | High | [M - CH₂OH]⁺ |
| 115 | Moderate | [M - CH₂OH - CH₂]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube, ensuring the final sample height is approximately 4-5 cm.
-
-
Data Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
Data Acquisition (¹³C NMR):
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-10 seconds) are typically required to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum can be analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
-
Ionization:
-
Utilize an appropriate ionization technique. For a relatively small and stable molecule like this, Electron Ionization (EI) is a common choice, which typically provides extensive fragmentation information. Electrospray Ionization (ESI) is a softer ionization technique that could also be used, particularly with LC-MS, and would likely result in a more prominent molecular ion peak.
-
-
Mass Analysis and Detection:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of each ion at a specific m/z value.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
The molecular ion peak confirms the molecular weight of the compound.
-
The fragmentation pattern provides valuable information about the structure of the molecule.
-
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol CAS number 41790-30-1
An In-Depth Technical Guide to (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol (CAS: 41790-30-1) for Researchers and Drug Development Professionals.
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
This compound is a derivative of tetralin, a versatile scaffold in medicinal chemistry. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 41790-30-1 |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | This compound |
| Synonyms | 5,6,7,8-Tetrahydro-1-naphthalenemethanol |
| Appearance | Colorless oil[1] |
| Purity | ≥95% (Commercially available)[2] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų[2] |
| LogP | 2.0577[2] |
| Hydrogen Bond Acceptors | 1[2] |
| Hydrogen Bond Donors | 1[2] |
| Rotatable Bonds | 1[2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid.[1]
Experimental Protocol
Materials:
-
5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (2.0 g, 11 mmol)[1]
-
Tetrahydrofuran (THF), anhydrous (30 mL)[1]
-
Borane-THF solution (0.98 M in THF, 23 mL, 23 mmol)[1]
-
Water, deionized
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (2.0 g, 11 mmol) in anhydrous tetrahydrofuran (30 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.[1]
-
Cool the solution to 0°C using an ice bath.[1]
-
Slowly add the borane-THF solution (23 mL, 23 mmol) to the cooled solution.[1]
-
Remove the ice bath and stir the reaction mixture at room temperature for 16 hours.[1]
-
After the reaction is complete, cool the mixture back to 0°C and carefully quench the reaction by the dropwise addition of water.[1]
-
Extract the product with ethyl acetate.[1]
-
Wash the organic layer with a saturated sodium chloride solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography using a gradient elution from hexane to a 3:1 mixture of hexane and ethyl acetate to yield this compound as a colorless oil (1.9 g, quantitative yield).[1]
Caption: Synthesis workflow for this compound.
Application as a Synthetic Intermediate
This compound serves as a crucial intermediate in the synthesis of more complex molecules with significant biological activity. Notably, it is utilized in the preparation of tricyclic benzazepines, which have shown affinity for dopamine D1 and D2 receptors.[1] The tetralin moiety provides a rigid scaffold that can be further functionalized to interact with specific receptor binding pockets.
The general synthetic strategy involves the conversion of the primary alcohol group of this compound into other functional groups, which then participate in cyclization reactions to form the benzazepine ring system.
Caption: Role as an intermediate in dopamine ligand synthesis.
Safety Information
-
Warning: May cause skin and eye irritation. May cause respiratory irritation.
Recommended Precautions:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical advice.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This compound is a valuable synthetic intermediate with a straightforward and high-yielding synthesis. Its primary utility lies in providing the tetralin scaffold for the construction of more complex molecules, particularly tricyclic benzazepines with potential applications as dopamine receptor ligands. While direct biological data on this compound is scarce, its role as a building block in medicinal chemistry makes it a compound of interest for researchers in drug discovery and development. Further exploration of its derivatives could lead to the identification of novel therapeutic agents for neurological disorders.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol, also known as 1,2,3,4-tetrahydro-5-naphthalenemethanol, is a key synthetic intermediate in the development of various pharmacologically active compounds, notably tricyclic benzazepines that exhibit affinity for dopamine D1 and D2 receptors. A thorough understanding of its molecular structure and conformational preferences is crucial for the rational design of novel therapeutics. This guide provides a comprehensive overview of the structural and conformational aspects of this compound, predicted spectroscopic data, a detailed experimental protocol for its synthesis, and its relevance in the context of dopamine receptor signaling.
Molecular Structure and Properties
This compound possesses a bicyclic structure composed of a benzene ring fused to a cyclohexene ring, with a hydroxymethyl substituent on the aromatic portion. The presence of the partially saturated ring introduces conformational flexibility.
General Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| CAS Number | 41790-30-1 |
| Appearance | Colorless oil |
| Synonyms | 1,2,3,4-Tetrahydro-5-naphthalenemethanol |
Conformational Analysis
The conformational behavior of the tetralin moiety in this compound is of significant interest. The partially saturated six-membered ring adopts a non-planar conformation to relieve ring strain.
The tetralin ring system is known to exist in a half-chair conformation . In this arrangement, four of the carbon atoms of the saturated ring lie in a plane, while the other two are puckered out of the plane, one above and one below. This leads to two rapidly interconverting half-chair conformers. The energy barrier for this interconversion is relatively low. The presence of the hydroxymethyl group at the C1 position is not expected to significantly alter this fundamental conformational preference of the tetralin core.
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectral Data
The expected proton NMR spectrum would feature signals corresponding to the aromatic protons, the benzylic protons of the hydroxymethyl group, and the aliphatic protons of the tetralin ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | m | 3H | Ar-H |
| ~4.6 | s | 2H | -CH₂OH |
| ~2.7-2.9 | m | 4H | Ar-CH₂- |
| ~1.8 | m | 4H | -CH₂-CH₂- |
| Variable | br s | 1H | -OH |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum would show distinct signals for the aromatic carbons, the hydroxymethyl carbon, and the aliphatic carbons of the tetralin ring.
| Chemical Shift (δ, ppm) | Assignment |
| ~137 | Quaternary Ar-C |
| ~135 | Quaternary Ar-C |
| ~129 | Ar-CH |
| ~126 | Ar-CH |
| ~125 | Ar-CH |
| ~65 | -CH₂OH |
| ~30 | Ar-CH₂- |
| ~23 | -CH₂-CH₂- |
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound.
Synthesis of this compound[1]
Materials:
-
5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (e.g., 2.0 g, 11 mmol) in anhydrous tetrahydrofuran (30 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add a borane-tetrahydrofuran complex solution (e.g., 23 mL of a 1 M solution, 23 mmol) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 16 hours.
-
Quenching: Upon completion of the reaction (monitored by TLC), cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with a saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient elution from hexane to a mixture of hexane and ethyl acetate (e.g., 3:1 v/v) to yield this compound as a colorless oil.
Biological Relevance and Signaling Pathways
This compound serves as a crucial building block for the synthesis of tricyclic benzazepines, which are known to interact with dopamine receptors. Dopamine receptors are G-protein coupled receptors (GPCRs) that play a vital role in various neurological processes. They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.
-
D1-like Receptors: These receptors are typically coupled to the Gαs/olf G-protein. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the protein phosphatase-1 inhibitor DARPP-32.
-
D2-like Receptors: These receptors are coupled to the Gαi/o G-protein. Their activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels and a reduction in PKA activity.
The ability to synthesize derivatives of this compound that can selectively target these pathways is of great interest in the development of treatments for neuropsychiatric disorders such as schizophrenia and Parkinson's disease.
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic intermediate with a defined, albeit flexible, molecular structure. Its tetralin core predominantly adopts a half-chair conformation. While detailed experimental data on its structure is limited, spectroscopic properties can be reasonably predicted. Its primary significance lies in its role as a precursor to compounds targeting dopamine receptors, making it a molecule of high interest for medicinal chemists and drug development professionals. The provided experimental protocol offers a reliable method for its synthesis, enabling further investigation and utilization in the development of novel therapeutics.
Physical properties like melting point and boiling point of tetralin derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of a diverse range of tetralin derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and organic synthesis, offering meticulously compiled data, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction to Tetralin and its Derivatives
Tetralin, or 1,2,3,4-tetrahydronaphthalene, is a bicyclic hydrocarbon that serves as a crucial scaffold in the development of a wide array of pharmacologically active compounds. Its rigid structure, combined with the potential for diverse functionalization on both the aromatic and alicyclic rings, has made it a privileged core in medicinal chemistry. Tetralin derivatives have shown significant activity as ligands for various biological targets, including dopamine and serotonin receptors, making them relevant in the research and development of treatments for neurological and psychiatric disorders.
This guide focuses on the fundamental physical properties of these derivatives – their melting and boiling points. These characteristics are critical for substance identification, purity assessment, and the design of synthetic and purification protocols.
Physical Properties of Tetralin Derivatives
The melting and boiling points of tetralin derivatives are influenced by factors such as molecular weight, the nature and position of substituents, and intermolecular forces like hydrogen bonding and dipole-dipole interactions. The following tables summarize the available data for a range of substituted tetralins.
Table 1: Melting and Boiling Points of Tetralin and its Derivatives
| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) |
| Tetralin | C₁₀H₁₂ | -35.8 | 207.6 |
| Aminotetralins | |||
| 1-Aminotetralin | C₁₀H₁₃N | - | 246-247 |
| (S)-2-Aminotetralin | C₁₀H₁₃N | - | 246-247[1] |
| (S)-2-Amino-7-hydroxytetralin | C₁₀H₁₃NO | 144-148[2] | 325.1 (Predicted)[2] |
| 6,7-Dihydroxy-2-aminotetralin | C₁₀H₁₃NO₂ | - | - |
| Hydroxytetralins | |||
| 2-Hydroxytetralin | C₁₀H₁₂O | - | - |
| Halotetralins | |||
| 2-Bromotetralin | C₁₀H₁₁Br | - | 260.9[3] |
| Ketotetralins (Tetralones) | |||
| 1-Tetralone | C₁₀H₁₀O | 2-7[4][5][6][7][8][9] | 255-257[4][10] |
| 6-Methoxy-1-tetralone | C₁₁H₁₂O₂ | 77-79[11][12][13] | 171 (at 11 mmHg)[11][12][14] |
| 6-Acetyltetralin | C₁₂H₁₄O | - | 312-313[15] |
| 1-Tetralone oxime | C₁₀H₁₁NO | 103-105[15] | - |
| Alkylated Tetralins | |||
| 5-Methoxy-2-aminotetralin | C₁₁H₁₅NO | - | - |
Note: Data is compiled from various sources. Boiling points at pressures other than atmospheric (760 mmHg) are noted.
Experimental Protocols for Physical Property Determination
Accurate determination of melting and boiling points is fundamental in chemical research. Below are detailed methodologies for these measurements.
The Mel-Temp apparatus is a common and reliable instrument for determining the melting point of a solid.[16][17][18][19]
Materials:
-
Mel-Temp apparatus
-
Capillary tubes (sealed at one end)
-
Sample (finely powdered)
-
Mortar and pestle (optional, for grinding)
-
Glass tubing (for packing)
Procedure:
-
Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[18]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.[17][18]
-
Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid at the bottom. To ensure dense packing, the capillary tube can be dropped through a longer piece of glass tubing. The packed sample height should be 2-3 mm.[17][18]
-
Apparatus Setup: Turn on the Mel-Temp apparatus and the digital thermometer, if separate. Insert the packed capillary tube into one of the sample slots.[17][18]
-
Approximate Melting Point Determination (Optional but Recommended): If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get an approximate range.[17]
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Insert a new capillary with the sample.
-
Heat rapidly to about 15-20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[17][18]
-
-
Observation and Recording:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Mixed Melting Point (for identity confirmation): To confirm the identity of an unknown compound, mix it with a known standard in a 1:1 ratio. If the melting point of the mixture is sharp and identical to the known compound, the unknown is likely the same substance. If the melting point is depressed and broad, the compounds are different.[16]
The Thiele tube method is a micro-scale technique for determining the boiling point of a liquid, requiring only a small sample volume.[11][20][21][22][23]
Materials:
-
Thiele tube
-
Heating oil (e.g., mineral oil, silicone oil)
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Rubber band or wire to attach the test tube to the thermometer
-
Bunsen burner or microburner
Procedure:
-
Sample Preparation: Add about 0.5 mL of the liquid sample to a small test tube.
-
Capillary Insertion: Place a capillary tube, with the sealed end pointing up, into the test tube containing the liquid.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube to a ring stand and insert the thermometer assembly, ensuring the sample is immersed in the heating oil in the main body of the tube. The oil level should be above the side arm.[22]
-
Heating: Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.[11][20]
-
Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[11]
-
Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11][20]
Visualization of Relevant Biological Pathways
Many tetralin derivatives exert their pharmacological effects by interacting with key signaling pathways in the central nervous system. The dopamine D2 receptor and serotonin 5-HT1A receptor pathways are prominent examples.
Dopamine D2 receptors (D2R) are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. They are primary targets for antipsychotic drugs. Aminotetralin derivatives are well-known D2R agonists. The binding of a tetralin-based agonist to the D2R initiates a signaling cascade.
Caption: Dopamine D2 Receptor Signaling Cascade.
The serotonin 5-HT1A receptor is another important GPCR target in the central nervous system, implicated in mood and anxiety disorders. Certain aminotetralin and hydroxytetralin derivatives are known to be potent 5-HT1A receptor agonists.
Caption: Serotonin 5-HT1A Receptor Signaling.
Conclusion
This guide provides a centralized resource for the physical properties of tetralin derivatives, along with detailed experimental protocols for their determination. The compiled data and methodologies are intended to support the efficient and accurate characterization of these important compounds in a research and development setting. The visualizations of the dopamine D2 and serotonin 5-HT1A receptor signaling pathways offer a contextual framework for understanding the biological relevance of tetralin derivatives. As research in this area continues to expand, this guide will serve as a valuable foundational document.
References
- 1. (S)-2-Aminotetralin CAS 21880-87-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. (S)-2-AMINO-7-HYDROXYTETRALIN CAS#: 85951-60-6 [m.chemicalbook.com]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. 1-Tetralone | 529-34-0 [chemicalbook.com]
- 8. 2-Phenyl-1-tetralone oxime | C16H15NO | CID 71357281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. Determination of Melting Point [wiredchemist.com]
- 17. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 18. nsmn1.uh.edu [nsmn1.uh.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chymist.com [chymist.com]
- 23. scribd.com [scribd.com]
Solubility Profile of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on chemical principles, detailed experimental protocols for determining solubility, and the synthesis pathway of the compound.
Core Compound Information
| Compound Name | This compound |
| CAS Number | 41790-30-1 |
| Molecular Formula | C₁₁H₁₄O[1] |
| Molecular Weight | 162.23 g/mol [1] |
| Structure | A tetralin core with a hydroxymethyl substituent. |
Qualitative Solubility Assessment
The precursor carboxylic acid is reported to have moderate solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide, while being only sparingly soluble in water.[2][3] this compound, being an alcohol, is also a polar molecule due to the presence of the hydroxyl (-OH) group, which can participate in hydrogen bonding. The tetralin core, however, is nonpolar.
Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in polar organic solvents and moderate solubility in nonpolar aprotic solvents. Its solubility is likely to be low in highly nonpolar solvents and in water.
Expected Solubility Trend:
-
High Solubility: Polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., Dimethyl Sulfoxide, Tetrahydrofuran).
-
Moderate Solubility: Solvents of intermediate polarity (e.g., Acetone, Ethyl Acetate).
-
Low Solubility: Nonpolar solvents (e.g., Hexane, Toluene) and Water.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid.[4]
Materials:
-
5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid
-
Borane-tetrahydrofuran complex solution (Borane-THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Water
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolve 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid in anhydrous tetrahydrofuran (THF) in a round-bottom flask.[4]
-
Cool the solution to 0°C using an ice bath.[4]
-
Slowly add the borane-THF solution to the cooled reaction mixture.[4]
-
Allow the reaction mixture to stir at room temperature for 16 hours.[4]
-
After the reaction is complete, quench the reaction by carefully adding water at 0°C.[4]
-
Extract the product with ethyl acetate.[4]
-
Wash the organic layer with a saturated sodium chloride solution.[4]
-
Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by silica gel column chromatography using a gradient elution from hexane to a mixture of hexane and ethyl acetate.[4]
Determination of Quantitative Solubility
The following is a general protocol for the gravimetric determination of the solubility of a solid organic compound in an organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvent
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
Procedure:
-
Prepare a series of vials, each containing a known volume of the selected organic solvent.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the vials for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours).
-
After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and pass it through a syringe filter to remove any undissolved solid.
-
Transfer the filtered saturated solution to a pre-weighed vial.
-
Determine the mass of the saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.
-
Calculate the solubility in terms of g/100 mL or mol/L using the mass of the dissolved solid and the volume of the solvent used.
Visualizations
Caption: Synthesis of this compound.
Caption: Workflow for Quantitative Solubility Determination.
References
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol: A Pivotal Intermediate in the Synthesis of Dopamine Receptor Ligands
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol , a key synthetic intermediate, plays a crucial role in the development of pharmacologically active molecules, particularly ligands targeting dopamine receptors. Its rigid, partially saturated bicyclic structure serves as a valuable scaffold for the synthesis of complex molecules such as tricyclic benzazepines, which have shown affinity for both dopamine D1 and D2 receptors. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Synthesis of the Core Intermediate
The primary route to this compound involves the reduction of its corresponding carboxylic acid, 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid. This transformation is typically achieved with high efficiency using a borane-tetrahydrofuran complex.
Experimental Protocol: Synthesis of this compound[1]
A solution of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (2.0 g, 11 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) is cooled to 0°C. To this solution, a borane-THF complex solution (23 mL, 0.98 M in THF, 23 mmol) is added slowly. The reaction mixture is then allowed to warm to room temperature and stirred for 16 hours. Upon completion, the reaction is carefully quenched with water at 0°C and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (gradient elution: hexane to 3:1 hexane/ethyl acetate) to yield this compound as a colorless oil.
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid | 176.21 | 2.0 | 11 |
| Borane-THF complex (1M) | - | - | 23 |
| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |
| This compound | 162.23 | 1.9 | Quantitative |
Role as a Synthetic Intermediate: Gateway to Bioactive Molecules
The primary alcohol functionality of this compound is a versatile handle for a variety of chemical transformations, making it a valuable precursor for more complex molecules. Key reactions include oxidation to the corresponding aldehyde, and conversion of the hydroxyl group into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions.
Oxidation to 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde
The oxidation of the primary alcohol to an aldehyde is a critical step in extending the carbon chain or introducing nitrogen-containing functional groups through reductive amination.
This compound is dissolved in a suitable solvent such as dichloromethane. An oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation protocol is then employed under controlled temperature conditions to yield 5,6,7,8-tetrahydronaphthalene-1-carbaldehyde. The reaction progress is monitored by thin-layer chromatography, and upon completion, the product is isolated and purified using standard techniques.
Conversion to Mesylate/Tosylate for Nucleophilic Substitution
To facilitate the introduction of amines or other nucleophiles, the hydroxyl group is often converted into a better leaving group. Mesylation and tosylation are common strategies for this purpose.
This compound is dissolved in an anhydrous solvent like dichloromethane and cooled in an ice bath. A base, typically triethylamine or pyridine, is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at low temperature and then allowed to warm to room temperature. After completion, the reaction is quenched with water, and the product is extracted, washed, and purified to yield (5,6,7,8-Tetrahydronaphthalen-1-yl)methyl methanesulfonate.
Application in the Synthesis of Dopamine Receptor Ligands
The tetrahydronaphthalene scaffold is a key structural motif in many dopamine receptor agonists and antagonists. Its rigid conformation allows for precise positioning of pharmacophoric groups to interact with the receptor binding site.
Synthesis of Tricyclic Benzazepine Dopamine D1/D2 Ligands
This compound is a precursor for the synthesis of tricyclic benzazepines, a class of compounds known for their interaction with dopamine receptors. The synthesis typically involves a multi-step sequence that constructs the seven-membered azepine ring onto the tetrahydronaphthalene core.
Caption: Synthetic pathway from the core intermediate to tricyclic benzazepines.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. Conversely, D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels. Both receptor families can also signal through β-arrestin pathways, which can lead to distinct cellular responses. The development of biased agonists, which preferentially activate either the G-protein or β-arrestin pathway, is an active area of research.
Caption: Canonical G-protein signaling pathways for D1-like and D2-like dopamine receptors.
Conclusion
This compound is a foundational building block in medicinal chemistry, providing a versatile platform for the synthesis of novel therapeutic agents. Its utility in constructing dopamine receptor ligands, particularly tricyclic benzazepines, highlights its importance in the field of neuroscience drug discovery. The synthetic pathways and biological targets discussed in this guide underscore the potential for developing new modulators of dopaminergic signaling for the treatment of various neurological and psychiatric disorders. Further exploration of the structure-activity relationships of its derivatives will continue to fuel the development of next-generation therapeutics.
An In-depth Technical Guide to the Chemical Reactivity of the Hydroxyl Group in (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the hydroxyl group in (5,6,7,8-tetrahydronaphthalen-1-yl)methanol. The content herein is curated for professionals in chemical research and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key chemical transformations and potential biological pathways.
Introduction
This compound, a primary benzylic alcohol, is a versatile synthetic intermediate. Its hydroxyl group is the primary site of chemical reactivity, allowing for a variety of transformations to produce a wide range of derivatives. Understanding the reactivity of this functional group is crucial for its application in the synthesis of novel compounds, including those with potential therapeutic applications such as tricyclic benzazepines with dopamine D1 and D2 receptor affinity. This guide will delve into the core reactions of the hydroxyl group: oxidation, esterification, etherification, and substitution.
Core Reactivity of the Hydroxyl Group
The chemical behavior of the hydroxyl group in this compound is characteristic of a primary benzylic alcohol. The proximity of the electron-rich aromatic ring influences the reactivity of the benzylic carbon and the hydroxyl group. Key reactions include:
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or further to the carboxylic acid.
-
Esterification: Reaction with carboxylic acids or their derivatives yields esters.
-
Etherification: Formation of ethers can be achieved through various methods, including Williamson ether synthesis.
-
Substitution: The hydroxyl group can be substituted by halides, requiring its conversion into a better leaving group.
Data Presentation: Summary of Key Reactions
The following tables summarize quantitative data for reactions analogous to those of this compound, using primary benzylic alcohols as representative substrates.
| Reaction | Reagents | Product | Yield (%) | Reference |
| Oxidation to Aldehyde | Thioxanthenone (photocatalyst), Air (oxidant) | Benzaldehyde | Good | [1] |
| Oxidation to Aldehyde | N-heterocycle-stabilized iodanes, HCl or TBACl | Benzaldehyde | up to 97% | [2] |
| Esterification | Acetic Anhydride, Anhydrous Sodium Acetate | Benzyl Acetate | High | [3] |
| Esterification | Acetyl Chloride | Benzyl Acetate | 98% | [1][4] |
| Symmetrical Etherification | FeCl₃·6H₂O, Propylene Carbonate | Dibenzyl Ether | 53-91% | [5][6] |
| Unsymmetrical Etherification | FeCl₂·4H₂O, Pyridine bis-thiazoline ligand | Benzyl Alkyl Ether | 52-89% | [5][6] |
| Chlorination | 2,4,6-Trichloro-1,3,5-triazine, DMSO | Benzyl Chloride | Nearly Quantitative | [7] |
| Conversion to Alkyl Halide | Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃) | Benzyl Chloride or Benzyl Bromide | Good |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are based on established procedures for primary benzylic alcohols and can be adapted for this compound.
Oxidation to (5,6,7,8-Tetrahydronaphthalen-1-yl)carbaldehyde
Method: Photochemical Oxidation with Thioxanthenone.[1]
-
Materials: this compound, Thioxanthenone (photocatalyst), solvent (e.g., acetonitrile), household lamp or sunlight.
-
Procedure:
-
Dissolve this compound (0.20 mmol) and thioxanthenone (5-20 mol%) in the chosen solvent (0.6 mL) in an open-air vessel.
-
Irradiate the mixture with a household bulb or sunlight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.
-
Esterification to (5,6,7,8-Tetrahydronaphthalen-1-yl)methyl Acetate
Method: Acylation with Acetic Anhydride.[3]
-
Materials: this compound, acetic anhydride, anhydrous sodium acetate.
-
Procedure:
-
To a round-bottom flask, add this compound (1 part by weight) and anhydrous sodium acetate (2 parts by weight).
-
Add acetic anhydride (1.2 parts by weight) and slowly heat the mixture to 100°C.
-
After the initial reaction moderates, add a small additional amount of anhydrous sodium acetate (e.g., 4% of the initial alcohol weight).
-
Reflux the reaction mixture for 8 hours.
-
After cooling, wash the mixture with water.
-
Neutralize with a 10% sodium hydroxide solution.
-
Wash again with water until neutral.
-
Dry the organic layer with anhydrous calcium chloride and purify the product by distillation under reduced pressure.
-
Etherification to 1-(Methoxymethyl)-5,6,7,8-tetrahydronaphthalene
Method: Iron-Catalyzed Unsymmetrical Etherification.[5][6]
-
Materials: this compound, Methanol, FeCl₂·4H₂O, Pyridine bis-thiazoline ligand, Propylene Carbonate (solvent).
-
Procedure:
-
In a reaction vessel, combine this compound, an excess of methanol, FeCl₂·4H₂O (10 mol%), and the pyridine bis-thiazoline ligand (12 mol%) in propylene carbonate.
-
Stir the reaction mixture at a specified temperature (e.g., 70-120°C) and monitor by TLC.
-
Upon completion, the reaction mixture is worked up by extraction with a suitable solvent (e.g., petroleum ether).
-
The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
-
Substitution to 1-(Chloromethyl)-5,6,7,8-tetrahydronaphthalene
Method: Chlorination with 2,4,6-Trichloro-1,3,5-triazine (TCT) and DMSO.[7]
-
Materials: this compound, 2,4,6-Trichloro-1,3,5-triazine (TCT), Anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
To a solution of this compound in anhydrous DMSO at room temperature, add TCT.
-
Stir the reaction mixture for 10-40 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the product.
-
Mandatory Visualizations
Reaction Pathways of the Hydroxyl Group
Caption: Key chemical transformations of the hydroxyl group.
Experimental Workflow for Esterification
Caption: A typical experimental workflow for ester synthesis.
Potential Metabolic Pathway
While specific signaling pathways for this compound are not extensively documented, a plausible metabolic pathway can be inferred from the biotransformation of similar benzylic alcohols and tetralin derivatives.[8][5][9][10][11][12][13] This often involves oxidation and conjugation reactions.
Caption: A potential biotransformation pathway.
Conclusion
The hydroxyl group of this compound serves as a versatile handle for a multitude of chemical transformations. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel derivatives. The predictable reactivity of this primary benzylic alcohol, coupled with the provided experimental frameworks, facilitates the strategic design and execution of synthetic routes towards compounds of interest. Further investigation into the biological activities of these derivatives is a promising area for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the esterification reaction equation of benzyl class 12 chemistry CBSE [vedantu.com]
- 3. Production Method of Benzyl Acetate - Knowledge - Liaoning EO Technology Co.,Ltd [eochemicals.com]
- 4. iiste.org [iiste.org]
- 5. Bioactivation of benzylic and allylic alcohols via sulfo-conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101434539A - Preparation of benzyl acetate - Google Patents [patents.google.com]
- 7. Preparation Method of Benzyl Acetate manufacture [betterchemtech.com]
- 8. m.youtube.com [m.youtube.com]
- 9. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Biodegradation of Tetralin: Genomics, Gene Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
A Technical Guide to (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol Derivatives for Future Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol core, a saturated bicyclic system, represents a versatile scaffold in medicinal chemistry. Its structural rigidity and potential for diverse functionalization make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides an in-depth overview of known derivatives of this compound, their biological activities, and detailed experimental protocols to facilitate further research and development in this promising area. The information presented herein is intended to serve as a comprehensive resource for identifying lead compounds, understanding structure-activity relationships (SAR), and guiding the synthesis of new analogues with enhanced pharmacological profiles.
Derivatives and Biological Activities
While direct derivatization of the hydroxyl group of this compound into esters and ethers with reported biological activity is not extensively documented in publicly available literature, significant research has been conducted on derivatives of the closely related 5,6,7,8-tetrahydronaphthalen-1-amine and other functionalized tetralin scaffolds. These studies provide valuable insights into the therapeutic potential of this chemical class.
Antitubercular Tetrahydronaphthalene Amides
A notable class of derivatives are the tetrahydronaphthalene amides (THNAs), which have demonstrated potent inhibitory activity against Mycobacterium tuberculosis[1]. These compounds are structurally related to the conversion of the methanol to an amine and subsequent amide formation. Structure-activity relationship (SAR) studies have revealed that modifications to the amide portion and substitutions on the tetralin ring significantly impact efficacy. The primary mechanism of action for these compounds is the inhibition of bacterial ATP synthase[1].
Anticancer and Antibacterial Tetrahydronaphthalen-1-yl-phenethyl Ureas
Novel urea derivatives synthesized from 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and various phenethyl isocyanates have exhibited dual antibacterial and anticancer activities. These compounds have shown significant efficacy against certain cancer cell lines with reduced toxicity to healthy cells, highlighting their potential as dual-acting therapeutic agents[2].
Antitumor 2-Amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitriles
Derivatives of the broader 5,6,7,8-tetrahydronaphthalene scaffold, specifically 2-amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitriles, have been identified as a new class of antitumor agents. These compounds target the colchicine binding site of tubulin, leading to the inhibition of tubulin polymerization, cell cycle arrest in the G2/M phase, and induction of apoptosis[3][4].
Quantitative Data
The following tables summarize the available quantitative biological data for key derivatives.
Table 1: Antitubercular Activity of Tetrahydronaphthalene Amide Analogues
| Compound ID | Modification | MIC90 (µg/mL) against M. tuberculosis |
| Analog 1 | R = 4-chlorophenyl | <1 |
| Analog 2 | R = 4-fluorophenyl | 1.5 |
| Analog 3 | R = 4-methoxyphenyl | 3.1 |
Data extracted from a study on tetrahydronaphthalene amide inhibitors[1]. Further details on the specific compound structures can be found in the source publication.
Table 2: Anticancer and Antibacterial Activity of Tetrahydronaphthalen-1-yl-phenethyl Ureas
| Compound ID | R Group on Phenethyl Moiety | IC50 (µM) - SH-SY5Y Cancer Cell Line | Zone of Inhibition (mm) - S. aureus |
| 14 | H | 15.3 | 10 |
| 15 | 2-methoxy | 12.8 | 12 |
| 18 | 4-methoxy | 18.5 | 9 |
Data derived from a study on novel tetrahydronaphthalen-1-yl-phenethyl ureas[2].
Table 3: Antitumor Activity of 2-Amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile Derivative (4c)
| Parameter | Cell Line / Target | IC50 (µM) |
| Antiproliferative Activity | HepG2 | 6.02 |
| HCT-116 | 8.45 | |
| MCF-7 | 6.28 | |
| Tubulin Polymerization Inhibition | 3.64 | |
| Cytotoxicity against Normal Cells | WI38 | 51.78 |
| WISH | 42.36 |
Data for compound 4c from a study on tetrahydronaphthalenes as antitumor agents[3][4].
Experimental Protocols
Synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine Hydrochloride
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride serves as a key intermediate for the synthesis of amide and urea derivatives. A general synthetic approach involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde.
-
Materials: 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde, ammonia, a reducing agent (e.g., sodium borohydride or catalytic hydrogenation), hydrochloric acid, and appropriate solvents.
-
Procedure (Reductive Amination):
-
Dissolve 5,6,7,8-tetrahydronaphthalene-1-carbaldehyde in a suitable solvent such as methanol.
-
Add a solution of ammonia in methanol.
-
Stir the mixture at room temperature for a specified period to form the imine intermediate.
-
Cool the reaction mixture and add the reducing agent portion-wise.
-
After the reaction is complete, quench the reaction and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and treat with a solution of hydrochloric acid in ether to precipitate the hydrochloride salt.
-
Filter and dry the resulting solid to obtain (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride.
-
General Procedure for the Synthesis of Tetrahydronaphthalen-1-yl-phenethyl Ureas
-
Materials: Substituted 5,6,7,8-tetrahydronaphthalen-1-amine, substituted phenethyl isocyanate, and a dry aprotic solvent (e.g., dichloromethane).
-
Procedure:
-
To a solution of the substituted 5,6,7,8-tetrahydronaphthalen-1-amine in the dry aprotic solvent, add the substituted phenethyl isocyanate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent and purifying the residue by column chromatography[2].
-
In Vitro Antitumor Screening (MTT Assay)
-
Cell Lines: Human cancer cell lines (e.g., HepG2, HCT-116, MCF-7) and normal cell lines (e.g., WI38, WISH).
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC50 values[3][4].
-
Visualizations
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Mechanism of action for antitumor tetrahydronaphthalene derivatives.
General Experimental Workflow for Derivative Synthesis and Screening
Caption: A generalized workflow for the synthesis and biological evaluation.
Future Directions
The exploration of derivatives of this compound is a field with considerable untapped potential. Future research should focus on:
-
Direct Derivatization: Synthesizing and evaluating ester and ether derivatives of the parent alcohol to explore new chemical space and biological activities.
-
Expanded SAR Studies: Systematically modifying the tetralin ring and the functional groups to build a comprehensive understanding of the structure-activity relationships for various therapeutic targets.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for newly identified active compounds.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.
This technical guide provides a solid foundation for researchers to build upon in the quest for novel and effective therapeutics based on the this compound scaffold. The versatility of this core structure, combined with the promising biological activities of its related derivatives, underscores its importance for future drug discovery efforts.
References
- 1. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol in Medicinal Chemistry: A Detailed Overview
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol , a versatile chemical intermediate, serves as a crucial building block in the synthesis of various biologically active molecules. Its rigid tetralin scaffold provides a valuable framework for the development of novel therapeutic agents targeting a range of biological pathways. This document outlines the key applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of dopamine receptor modulators and as a core structure for other potential therapeutic agents. Detailed experimental protocols and quantitative data are provided to support researchers and scientists in the field of drug discovery and development.
Dopamine Receptor Modulators: Synthesis of Tricyclic Benzazepines
A significant application of this compound is in the preparation of tricyclic benzazepines, which have shown affinity for dopamine D1 and D2 receptors.[1] These compounds are of interest for the treatment of neurological and psychiatric disorders. The synthesis of these complex molecules often involves a multi-step process starting from the functionalization of the tetralin core.
Quantitative Data: Dopamine Receptor Affinity
| Compound | Target | Affinity (Ki, nM) | Reference |
| Compound 15a | D1 Receptor | 30 | [2] |
| D5 Receptor | 180 | [2] | |
| NNC 112 | D1 Receptor | 0.18 | [3] |
| D2 Receptor | 898 | [3] | |
| 5-HT2 Receptor | 18 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
A general procedure for the synthesis of the starting material, this compound, from 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is as follows:
-
Dissolve 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of borane-THF complex (approximately 2 equivalents) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0°C by the dropwise addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: General Scheme for Tricyclic Benzazepine Synthesis (Hypothetical)
The following is a generalized and hypothetical protocol for the construction of a tricyclic benzazepine core from this compound, based on common organic synthesis reactions. Specific reagents and conditions would require optimization.
-
Oxidation: The primary alcohol of this compound is oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Reductive Amination: The resulting aldehyde is then reacted with a suitable amine (e.g., a substituted aniline) in the presence of a reducing agent like sodium triacetoxyborohydride to form a secondary amine.
-
Intramolecular Cyclization: The secondary amine undergoes an intramolecular cyclization reaction, such as a Friedel-Crafts type reaction or a palladium-catalyzed C-N bond formation, to construct the seven-membered azepine ring, thus forming the tricyclic benzazepine scaffold.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of dopamine receptors and a conceptual workflow for the synthesis and evaluation of dopamine receptor modulators derived from this compound.
Other Potential Therapeutic Applications
While the primary documented application in medicinal chemistry for this compound is as a precursor to dopamine receptor ligands, the tetralin scaffold is present in a variety of other bioactive molecules. This suggests that derivatives of this compound could be explored for other therapeutic targets.
For instance, other substituted tetrahydronaphthalene derivatives have been investigated as:
-
Antitumor Agents: Certain 2-amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitriles have shown antitumor activity by targeting the colchicine binding site of tubulin.[4][5]
-
MCHR1 Antagonists: Derivatives of 6-aminomethyl-7,8-dihydronaphthalenes have been identified as antagonists of the melanin-concentrating hormone receptor 1 (MCHR1), with potential applications in the treatment of obesity.[6]
While these examples do not directly utilize this compound, they highlight the therapeutic potential of the broader tetrahydronaphthalene scaffold and suggest avenues for future research and drug development starting from this readily available building block. Further exploration and derivatization of this compound could lead to the discovery of novel compounds with a wide range of pharmacological activities.
References
- 1. (+/-)-3-allyl-7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as selective high affinity D1 dopamine receptor antagonists: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+)-8-Chloro-5-(7-benzofuranyl)-7-hydroxy-3-[11C]methyl-2,3,4,5-tetrahydro-1H-3-benzazepine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery, synthesis, and structure-activity relationship of 6-aminomethyl-7,8-dihydronaphthalenes as human melanin-concentrating hormone receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of a Tricyclic Benzazepine Lactam from (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tricyclic benzazepines are a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including acting as dopamine receptor ligands.[1] This document provides a detailed protocol for the multi-step synthesis of a novel tricyclic benzazepine lactam, a key scaffold for further drug development, starting from the readily available building block, (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol. The described synthetic pathway involves a series of robust and well-established chemical transformations, including chlorination, amination, acylation, and a final intramolecular Friedel-Crafts cyclization to construct the fused seven-membered ring system.
Overall Synthetic Pathway
The synthesis is a four-step process starting from the conversion of the primary alcohol to a more reactive chloromethyl intermediate, followed by the introduction of a nitrogen-containing side chain, and culminating in an intramolecular cyclization to form the target tricyclic benzazepine lactam.
References
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol: A Versatile Scaffold for Bioactive Molecule Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of bioactive molecules. The tetralin core, a hybrid of aromatic and alicyclic rings, provides a unique three-dimensional structure that can effectively interact with various biological targets. This document provides an overview of the applications of this compound in drug discovery, along with detailed protocols for the synthesis of exemplary bioactive derivatives and visualization of their mechanisms of action.
Applications in Drug Discovery
The tetralin moiety is present in numerous compounds with significant therapeutic potential. Derivatives of this compound have been investigated for a range of biological activities, including:
-
Anticancer Activity: Many tetralin-based compounds have demonstrated potent cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of crucial cellular processes such as tubulin polymerization, which is essential for cell division.[1][2]
-
Enzyme Inhibition: The tetralin scaffold has been successfully incorporated into inhibitors of enzymes like carbonic anhydrase and acetylcholine esterase.[3] Carbonic anhydrase inhibitors are used in the treatment of glaucoma, epilepsy, and other conditions, while acetylcholine esterase inhibitors are employed in managing Alzheimer's disease.[3]
-
Antidepressant and Anti-inflammatory Activity: The structural features of tetralin are also found in compounds with antidepressant and anti-inflammatory properties, highlighting the broad therapeutic applicability of this scaffold.[4]
Bioactive Molecules Derived from the Tetralin Scaffold
The following tables summarize quantitative data for representative bioactive molecules synthesized from tetralin derivatives.
Table 1: Anticancer Activity of Tetralin-Based Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | HepG2 (Liver) | 6.02 | [1][2] |
| HCT-116 (Colon) | 8.45 | [1][2] | |
| MCF-7 (Breast) | 6.28 | [1][2] | |
| Thiazoline-Tetralin 4h | A549 (Lung) | Not specified, but noted for excellent apoptosis | [5] |
| Tetralin-Pyrazoline 3a | HeLa (Cervical) | 3.5 (µg/mL) | |
| MCF-7 (Breast) | 4.5 (µg/mL) |
Table 2: Enzyme Inhibition by Tetralin-Based Sulphonamides
| Compound Class | Target Enzyme | Ki (µM) | Reference |
| Sulphonamides | hCA I | 0.91 - 9.56 | [3] |
| hCA II | 3.70 - 27.88 | [3] | |
| AChE | Moderate Inhibition | [3] |
Experimental Protocols
This section provides a general workflow for the synthesis of bioactive molecules starting from this compound. The initial step involves the oxidation of the primary alcohol to the more reactive aldehyde, which can then be used in various condensation reactions to build more complex molecules.
General Synthetic Workflow
Protocol 1: Oxidation of this compound to 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Sodium bicarbonate solution, saturated
-
Sodium thiosulfate solution, saturated (for DMP workup)
-
Magnesium sulfate, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add PCC (1.5 equivalents) or DMP (1.5 equivalents) to the solution in portions at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
For PCC workup: Filter the mixture through a pad of silica gel, washing with DCM.
-
For DMP workup: Quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate. Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5,6,7,8-tetrahydronaphthalene-1-carbaldehyde.
Protocol 2: Synthesis of a Tetralin-based Chalcone Derivative (Anticancer Precursor)
Materials:
-
5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde (from Protocol 1)
-
A substituted acetophenone (e.g., 4'-fluoroacetophenone)
-
Sodium hydroxide or potassium hydroxide
-
Ethanol
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a flask, dissolve 5,6,7,8-tetrahydronaphthalene-1-carbaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral.
-
Dry the solid product. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Signaling Pathway and Mechanism of Action
Inhibition of Tubulin Polymerization
Many tetralin-based anticancer agents function by disrupting microtubule dynamics, which are crucial for mitosis. These compounds often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis.
Carbonic Anhydrase Inhibition
Sulphonamide derivatives containing the tetralin scaffold can act as potent inhibitors of carbonic anhydrase (CA). The sulphonamide group coordinates to the zinc ion (Zn²⁺) in the active site of the enzyme. This binding displaces the zinc-bound water molecule that is essential for the catalytic hydration of carbon dioxide to bicarbonate, thereby inhibiting the enzyme's function.
References
Application Notes and Protocols for the Analysis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol by HPLC and GC-MS
This document provides detailed application notes and experimental protocols for the quantitative analysis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol in research and pharmaceutical development settings. The methodologies described are for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target analyte is presented in Table 1. This information is crucial for the development of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| LogP | 2.0577 | [1] |
| Physical State | Solid | [2] |
| Boiling Point | Not specified | |
| UV Absorbance | Expected in the aromatic region (approx. 254-280 nm) | Inferred from structure |
High-Performance Liquid Chromatography (HPLC) Method
Application Note:
This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the quantification of this compound. The method is suitable for purity assessments and quantification in various sample matrices. The moderate LogP of the compound makes it well-suited for retention on a C18 stationary phase with a polar mobile phase.
Experimental Protocol:
A detailed protocol for the HPLC analysis is provided below.
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm).
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
The optimized HPLC parameters are summarized in Table 2.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the working standards against their concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.999 is desirable.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
HPLC Workflow Diagram:
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note:
This application note details a GC-MS method for the sensitive and selective analysis of this compound. This method is particularly useful for identifying and quantifying the analyte in complex matrices where high selectivity is required. The volatility of the compound allows for its direct analysis by GC-MS, and the mass spectrometer provides definitive identification.
Experimental Protocol:
A detailed protocol for the GC-MS analysis is provided below.
1. Instrumentation and Consumables:
-
GC-MS system equipped with a split/splitless injector and a mass selective detector.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Analytical balance, volumetric flasks, and pipettes.
-
GC vials with inserts.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like dichloromethane or ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the same solvent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with ethyl acetate or solid-phase microextraction (SPME)). The final extract should be in a volatile solvent compatible with GC.
3. GC-MS Conditions:
The optimized GC-MS parameters are summarized in Table 3.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
| Solvent Delay | 4 minutes |
4. Data Analysis:
-
Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time and mass spectrum.
-
For quantification, use selected ion monitoring (SIM) mode with characteristic ions of the analyte (e.g., the molecular ion and major fragment ions).
-
Generate a calibration curve by plotting the peak area of the selected ions of the working standards against their concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
GC-MS Workflow Diagram:
Caption: Workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols: The Role of Tetralin and Structurally Related Scaffolds in the Design of RORγt Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a ligand-dependent nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are crucial for host defense against certain pathogens but are also implicated in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The development of small molecule inverse agonists targeting RORγt is a promising therapeutic strategy to mitigate Th17-mediated inflammation. This document explores the utility of the tetralin scaffold and its bioisosteric analogues, such as tetrahydroquinoline and tetrahydroisoquinoline, in the design and development of potent and selective RORγt inverse agonists.
RORγt Signaling Pathway and Mechanism of Inverse Agonism
RORγt promotes the transcription of target genes, most notably Interleukin-17A (IL-17A), by binding to ROR response elements (ROREs) in their promoter regions. In its active state, RORγt recruits coactivator proteins, leading to chromatin remodeling and gene transcription. Inverse agonists bind to the ligand-binding domain (LBD) of RORγt, inducing a conformational change that prevents coactivator recruitment and may even facilitate the binding of corepressor proteins. This leads to the suppression of RORγt-mediated gene transcription and a reduction in IL-17A production.
The Tetralin Scaffold and its Bioisosteres in RORγt Inverse Agonist Design
The tetralin (tetrahydronaphthalene) scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and synthetic tractability. While direct examples of tetralin-based RORγt inverse agonists are not abundant in publicly available literature, its bioisosteric analogues, tetrahydroquinoline and tetrahydroisoquinoline, have proven to be effective scaffolds for the development of potent RORγt modulators.[1] These scaffolds provide a three-dimensional framework that can be appropriately decorated with substituents to achieve high-affinity binding to the RORγt LBD.
Structure-Activity Relationships (SAR)
Structure-activity relationship studies on tetrahydroquinoline and tetrahydroisoquinoline derivatives have revealed key structural features for potent RORγt inverse agonism.[2][3]
Quantitative Data for Tetralin-like RORγt Inverse Agonists
The following tables summarize the in vitro activity of representative tetrahydroquinoline and tetrahydroisoquinoline-based RORγt inverse agonists.
Table 1: In Vitro Activity of Tetrahydroquinoline-based RORγt Inverse Agonists [3]
| Compound | RORγt Reporter Gene Assay IC50 (μM) |
| 13e (XY039) | 0.16 |
| 14a (XY077) | 0.23 |
Table 2: In Vitro Activity of Tetrahydroisoquinoline-based RORγt Inverse Agonists [2]
| Compound | RORγt Binding Assay IC50 (nM) | RORγt Reporter Gene Assay IC50 (nM) |
| 14 | 13 | 14 |
| 15 | 4.4 | 3.6 |
Experimental Protocols
Experimental Workflow for Screening and Characterization
The general workflow for identifying and characterizing novel RORγt inverse agonists involves a series of in vitro and cell-based assays.
Protocol 1: RORγt Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To measure the ability of test compounds to disrupt the interaction between the RORγt LBD and a coactivator peptide.
Principle: This assay relies on the transfer of energy from a donor fluorophore (e.g., Europium cryptate-labeled anti-GST antibody bound to GST-tagged RORγt LBD) to an acceptor fluorophore (e.g., XL665-labeled biotinylated coactivator peptide bound to streptavidin) when they are in close proximity. Inverse agonists will disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged human RORγt LBD
-
Biotinylated SRC1 coactivator peptide
-
Anti-GST antibody labeled with Europium cryptate (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.1% Triton X-100)
-
384-well low-volume white plates
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a solution of GST-RORγt LBD and anti-GST-Europium cryptate antibody in assay buffer and incubate for 1 hour at room temperature.
-
Prepare a solution of biotinylated SRC1 peptide and Streptavidin-XL665 in assay buffer and incubate for 1 hour at room temperature.
-
Dispense test compounds at various concentrations into the 384-well plate.
-
Add the GST-RORγt LBD/antibody complex to the wells.
-
Add the SRC1 peptide/streptavidin complex to the wells to initiate the reaction.
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the ratio of the emission signals (665 nm / 620 nm) and plot against the compound concentration to determine the IC50 value.
Protocol 2: Gal4-RORγt Luciferase Reporter Gene Assay
Objective: To determine the functional activity of test compounds as RORγt inverse agonists in a cellular context.[4]
Principle: A chimeric receptor is created by fusing the RORγt LBD to the Gal4 DNA-binding domain. This construct is co-transfected into a suitable cell line (e.g., HEK293T or Jurkat) with a reporter plasmid containing the luciferase gene under the control of a Gal4 upstream activating sequence (UAS). Constitutive activity of the RORγt LBD drives luciferase expression. Inverse agonists will reduce luciferase expression in a dose-dependent manner.
Materials:
-
HEK293T or Jurkat cells
-
Expression plasmid for Gal4-RORγt LBD fusion protein
-
Luciferase reporter plasmid with a Gal4 UAS promoter
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the Gal4-RORγt LBD and luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase control or a separate cell viability assay).
-
Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.
Protocol 3: IL-17A Expression Assay in Primary Human T-cells
Objective: To evaluate the effect of test compounds on RORγt-dependent IL-17A production in a physiologically relevant cell type.[4]
Principle: Primary human CD4+ T-cells are differentiated into Th17 cells in the presence of specific cytokines. The ability of test compounds to inhibit the production and secretion of IL-17A is measured by qRT-PCR for mRNA levels or by ELISA for protein levels in the cell culture supernatant.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs)
-
CD4+ T-cell isolation kit
-
Th17 differentiation cytokines (e.g., anti-CD3/CD28 antibodies, IL-6, IL-23, TGF-β, anti-IL-4, anti-IFN-γ)
-
RPMI-1640 medium and supplements
-
Test compounds dissolved in DMSO
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix and primers for IL17A and a housekeeping gene
-
Human IL-17A ELISA kit
-
qPCR instrument and ELISA plate reader
Procedure:
-
Isolate CD4+ T-cells from human PBMCs.
-
Culture the CD4+ T-cells in a 24-well plate under Th17 polarizing conditions.
-
Add serial dilutions of the test compounds to the cultures.
-
Incubate the cells for 3-5 days.
-
For qRT-PCR:
-
Harvest the cells and isolate total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qPCR to quantify the relative expression of IL17A mRNA, normalized to a housekeeping gene.
-
-
For ELISA:
-
Collect the cell culture supernatants.
-
Perform an ELISA to measure the concentration of secreted IL-17A protein according to the manufacturer's protocol.
-
-
Plot the inhibition of IL-17A expression or secretion against the compound concentration to determine the IC50 value.
Conclusion
The tetralin scaffold and its bioisosteres, particularly tetrahydroquinoline and tetrahydroisoquinoline, represent a promising starting point for the design of novel RORγt inverse agonists. The data presented herein demonstrate that compounds based on these scaffolds can potently inhibit RORγt activity in both biochemical and cellular assays. The provided protocols offer a comprehensive framework for the screening, characterization, and optimization of such compounds, paving the way for the development of new therapeutics for the treatment of autoimmune diseases.
References
- 1. Tetrahydroquinoline Ring as a Versatile Bioisostere of Tetralin for Melatonin Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of orally efficacious RORγt inverse agonists. Part 2: Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This core structure offers a three-dimensional architecture that is desirable for establishing specific interactions with biological targets. Notably, derivatives of this scaffold have demonstrated potent activity as Retinoid-related Orphan Receptor gamma t (RORγt) inverse agonists and HIV-1 integrase inhibitors, highlighting their potential in the development of novel therapeutics for inflammatory diseases and viral infections. This document provides detailed application notes and experimental protocols for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds, presenting key data and methodologies to aid researchers in this field.
Synthetic Strategies Overview
Several synthetic strategies have been developed to access the 5,6,7,8-tetrahydro-1,6-naphthyridine core. The choice of method often depends on the desired substitution pattern, stereochemistry, and scalability. This document details three prominent approaches:
-
Asymmetric Synthesis via Heck Reaction and Enantioselective Transfer Hydrogenation: A modern and highly efficient route for producing enantiomerically pure scaffolds, exemplified by the synthesis of the RORγt inverse agonist TAK-828F.[1][2][3]
-
Cobalt-Catalyzed [2+2+2] Cyclization: A versatile method for the construction of the bicyclic ring system from acyclic precursors.[4][5]
-
Pictet-Spengler-Type Cyclization: A classical approach for the formation of the tetrahydropyridine ring fused to a pyridine core.[3][6]
Asymmetric Synthesis of a Chiral 5,6,7,8-tetrahydro-1,6-naphthyridine Scaffold
This state-of-the-art approach provides access to enantiomerically pure 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives and is exemplified by the synthesis of TAK-828F, a potent RORγt inverse agonist. The key steps involve a Heck-type vinylation, a novel dihydronaphthyridine formation, and a ruthenium-catalyzed enantioselective transfer hydrogenation.[1][2][3]
Experimental Workflow
Key Experimental Protocols
Step 1: Synthesis of 2-(2-Chloro-6-methoxypyridin-3-yl)-2-oxoacetamide
Two routes have been reported for the synthesis of this key precursor. Route B is generally preferred for scale-up due to the hydrolytic sensitivity of intermediates in Route A.[3][6]
-
Route B: An ethyl oxalyl group is introduced by metalation of 2-chloro-6-methoxypyridine with a Grignard reagent, followed by treatment with diethyl oxalate. The resulting product is then treated with ammonia in ethanol to yield the desired 2-oxoacetamide.[3][6]
Step 2: Heck Reaction for the Synthesis of 2-vinyl-3-acylpyridine intermediate
A Heck reaction of the 2-chloro-6-methoxypyridine derivative with ethylene gas is performed to introduce the vinyl group.[3]
-
Reaction Conditions: The reaction is typically carried out using a palladium catalyst such as PdCl2 with a phosphine ligand (e.g., DPEphos) in a solvent like DMF under ethylene pressure at elevated temperatures.[4]
Step 3: Formation of 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide
This step involves a one-pot cyclization and amination of the 3-acyl-2-vinylpyridine intermediate.[3]
-
Protocol: The vinylpyridine intermediate is dissolved in dry methanol in an autoclave vessel. The mixture is stirred under ammonia pressure and then heated. The reaction progress can be monitored by HPLC.[3]
Step 4: Enantioselective Transfer Hydrogenation
The chiral center is introduced via a ruthenium-catalyzed enantioselective transfer hydrogenation of the dihydronaphthyridine intermediate.[3]
-
Protocol: The dihydronaphthyridine is reacted with a hydrogen source, such as ammonium formate, in the presence of a chiral ruthenium catalyst (e.g., chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II)) in a suitable solvent like acetonitrile.[3]
Step 5: Hydrolysis to the final scaffold
The resulting amide is hydrolyzed under acidic conditions to afford the chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.[3]
-
Protocol: The protected intermediate is treated with aqueous HCl in a solvent like THF. After the reaction is complete, the mixture is basified and the product is extracted.[3]
Quantitative Data for Asymmetric Synthesis
| Step | Product | Yield (%) | Notes | Reference |
| Ethyl oxalyl group introduction and amination | 2-(2-Chloro-6-methoxypyridin-3-yl)-2-oxoacetamide | 94 | High yield suitable for large-scale synthesis. | [3][6] |
| Heck Reaction | 3-acyl-2-vinylpyridine intermediate | 84 | Performed under 1.0 MPa of ethylene pressure. | [4] |
| One-pot cyclization and amination | 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide | 79 (assay) | Reaction performed in an autoclave under ammonia pressure. | [3] |
| Enantioselective Transfer Hydrogenation and Boc protection | (R)-tert-Butyl-5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | 91 | High enantioselectivity is achieved with the chiral ruthenium catalyst. | [3] |
| Hydrolysis | (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide | 89 | Final deprotection to yield the core scaffold. | [3] |
Cobalt-Catalyzed [2+2+2] Cyclization
This method offers a convergent approach to the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold through the cyclization of a dialkynylnitrile precursor. The reaction is promoted by a cobalt catalyst and can be accelerated using microwave irradiation.[4][5]
Synthetic Pathway
Experimental Protocol
General Procedure for Intramolecular Cobalt-Catalyzed [2+2+2] Cyclization:
-
To a solution of the dialkynylnitrile precursor in a suitable solvent (e.g., acetonitrile) in a microwave process vial is added dicarbonylcyclopentadienylcobalt(I) (CpCo(CO)₂).
-
The vial is sealed and subjected to microwave irradiation at a specified temperature for a set duration.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then purified by chromatography to afford the 5,6,7,8-tetrahydro-1,6-naphthyridine product.
Quantitative Data for Cobalt-Catalyzed Synthesis
| Substrate | Product Yield (%) | Reference |
| Various dialkynylnitrile precursors | 83 - 99 | |
| Library synthesis of 101 members | Not specified | [7] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Pictet-Spengler-Type Cyclization
The Pictet-Spengler reaction is a classic method for constructing tetrahydroisoquinoline and related heterocyclic systems. In the context of 5,6,7,8-tetrahydro-1,6-naphthyridines, it involves the condensation of a pyridinylethylamine derivative with an aldehyde or its equivalent, followed by an acid-catalyzed ring closure. While effective, this route can have limitations such as harsh reaction conditions and the formation of racemic products, as seen in an earlier synthesis of a TAK-828F precursor.[3][6]
Reaction Scheme
Representative Experimental Protocol
General Procedure for Pictet-Spengler Reaction:
-
The pyridinylethylamine derivative is dissolved in a suitable solvent.
-
An aldehyde (e.g., ethyl glyoxylate polymer) and an acid catalyst are added to the solution.
-
The reaction mixture is heated to facilitate the condensation and cyclization.
-
After the reaction is complete, the mixture is worked up, and the product is isolated, often as a salt.
-
Further purification may be required, and if a single enantiomer is desired, chiral resolution is necessary.
Note: The overall yield for a multi-step synthesis involving a Pictet-Spengler reaction to a racemic precursor was reported to be low (3.6% over 12 steps).[4]
Applications in Drug Discovery
RORγt Inverse Agonists
RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines like IL-17. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been successfully employed to develop potent and selective RORγt inverse agonists.[3]
Quantitative Biological Data for RORγt Inverse Agonists
| Compound | Target | Assay | IC50 (µM) | Reference |
| Compound 1 | RORγt | FRET Assay | 2.0 | [5] |
| TAK-828F | RORγt | Not specified | Potent | [3] |
HIV-1 Integrase Inhibitors
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. Allosteric inhibitors that bind to the lens epithelium-derived growth factor (LEDGF)/p75 binding site on integrase can disrupt its function. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has served as a foundation for the development of potent HIV-1 integrase allosteric site inhibitors.[1]
Quantitative Biological Data for HIV-1 Integrase Inhibitors
| Compound Series | Target | Antiviral Activity (EC50) | Reference |
| 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives | HIV-1 Integrase | Sub-micromolar to nanomolar range | [8] |
| 8-hydroxy-[1][6]naphthyridine-7-carboxamides | HIV-1 Integrase | Sub-micromolar potency | [8] |
Conclusion
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a versatile and valuable platform for the design and discovery of new drugs. The synthetic methodologies outlined in these application notes, from the classical Pictet-Spengler reaction to modern asymmetric synthesis, provide a range of tools for chemists to access diverse derivatives. The demonstrated potent biological activity of these compounds as RORγt inverse agonists and HIV-1 integrase inhibitors underscores the importance of this scaffold in addressing significant unmet medical needs. The provided protocols and data serve as a comprehensive resource for researchers aiming to explore and exploit the therapeutic potential of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.
References
- 1. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Synthesis of 5, 6, 7, 8-Tetrahydro-1, [research.amanote.com]
- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A series of 5-aminosubstituted 4-fluorobenzyl-8-hydroxy-[1,6]naphthyridine-7-carboxamide HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of a Naphthalene-Derivative Environmental Pollutant Standard
Introduction
The accurate monitoring of environmental pollutants is critical for assessing environmental health and human exposure. This requires the availability of high-purity certified reference materials (CRMs) for the calibration of analytical instrumentation and the validation of analytical methods. Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are a significant class of environmental pollutants, formed from the incomplete combustion of organic materials. Once in the environment, PAHs can be transformed into various metabolites, such as hydroxylated and carboxylated derivatives, which are often used as biomarkers of exposure.
This document provides a detailed protocol for the synthesis, purification, and characterization of a novel environmental pollutant standard, 1-methoxy-4-carboxy-5,6,7,8-tetrahydronaphthalene, using (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol as the starting material. This synthesized standard can be used by researchers and analytical laboratories for the quantification of this, or structurally similar, environmental contaminants.
Proposed Synthetic Pathway
The multi-step synthesis to convert this compound to the target analyte, 1-methoxy-4-carboxy-5,6,7,8-tetrahydronaphthalene, is outlined below. This pathway involves methylation of the benzylic alcohol, followed by Friedel-Crafts acylation and subsequent oxidation of the introduced acyl group to a carboxylic acid.
Caption: Proposed synthetic route for 1-methoxy-4-carboxy-5,6,7,8-tetrahydronaphthalene.
Experimental Protocols
3.1. Materials and Methods
All reagents and solvents should be of analytical grade or higher. This compound should be of ≥98% purity. All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
3.2. Step 1: Synthesis of 1-(Methoxymethyl)-5,6,7,8-tetrahydronaphthalene
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq) dropwise.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(methoxymethyl)-5,6,7,8-tetrahydronaphthalene as a colorless oil.
3.3. Step 2: Synthesis of 1-(4-Acetyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1-methoxy-methane
-
To a stirred solution of 1-(methoxymethyl)-5,6,7,8-tetrahydronaphthalene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise.
-
Add acetyl chloride (CH₃COCl, 1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture slowly onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the acetylated product.
3.4. Step 3: Synthesis of 1-Methoxy-4-carboxy-5,6,7,8-tetrahydronaphthalene
-
Prepare a solution of sodium hydroxide (6.0 eq) in water and cool to 0 °C.
-
Slowly add bromine (3.0 eq) to the cold NaOH solution to form a sodium hypobromite solution.
-
Add a solution of 1-(4-acetyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1-methoxy-methane (1.0 eq) in dioxane to the hypobromite solution dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 2-3 hours.
-
Quench the excess hypobromite by adding a saturated solution of sodium bisulfite.
-
Acidify the reaction mixture with concentrated HCl to a pH of ~2 to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-methoxy-4-carboxy-5,6,7,8-tetrahydronaphthalene.
Characterization and Purity Assessment
The identity and purity of the synthesized standard must be rigorously determined using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the final compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a validated HPLC method with UV detection. The purity is typically determined by area percentage.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (e.g., carboxylic acid C=O and O-H stretch).
-
Melting Point: The melting point of the solid standard should be determined and reported as a narrow range.
Quantitative Data Summary
The following table summarizes the expected and obtained data for the synthesis of the 1-methoxy-4-carboxy-5,6,7,8-tetrahydronaphthalene standard.
| Parameter | Step 1: Methylation | Step 2: Acylation | Step 3: Carboxylation | Final Product |
| Starting Material | This compound | 1-(Methoxymethyl)-5,6,7,8-tetrahydronaphthalene | 1-(4-Acetyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1-methoxy-methane | - |
| Product | 1-(Methoxymethyl)-5,6,7,8-tetrahydronaphthalene | 1-(4-Acetyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1-methoxy-methane | 1-Methoxy-4-carboxy-5,6,7,8-tetrahydronaphthalene | 1-Methoxy-4-carboxy-5,6,7,8-tetrahydronaphthalene |
| Expected Yield (%) | 85-95 | 70-80 | 60-70 | - |
| Appearance | Colorless oil | Yellowish solid | White to off-white solid | White crystalline solid |
| Purity (by HPLC) | >98% | >97% | >95% (crude) | ≥99.5% (after recrystallization) |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to structure |
| HRMS (m/z) | [M+H]⁺ calculated and found | [M+H]⁺ calculated and found | [M+H]⁺ calculated and found | [M+H]⁺ calculated and found |
| Melting Point (°C) | - | To be determined | To be determined | To be determined |
Workflow for Certified Reference Material (CRM) Production
The overall process for the production of a certified reference material involves synthesis, purification, characterization, and certification.
Caption: Workflow for the production of a certified environmental pollutant standard.
Conclusion
This application note provides a comprehensive protocol for the synthesis of a high-purity standard of 1-methoxy-4-carboxy-5,6,7,8-tetrahydronaphthalene, a potential environmental pollutant or metabolite. The detailed experimental procedures, characterization methods, and workflow for CRM production will enable analytical laboratories to produce their own standards for the accurate quantification of this and related compounds in environmental samples. The availability of such standards is paramount for ensuring the quality and comparability of environmental monitoring data.
Protocol for the purification of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol by column chromatography
Application Note and Protocol
Topic: Protocol for the Purification of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. This standard laboratory technique is essential for obtaining high-purity material, which is critical for subsequent use in research and drug development. The protocol covers the principle of separation, required materials, a step-by-step procedure, and data interpretation.
Principle of Separation
Column chromatography is a preparative technique used to separate components of a mixture based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1] In this protocol, silica gel, a polar adsorbent, serves as the stationary phase. The separation of this compound from nonpolar impurities is achieved by using a mobile phase of increasing polarity.
The crude sample is loaded onto the top of the silica gel column. A non-polar solvent is initially used to elute highly non-polar impurities, which have a weak affinity for the polar stationary phase and travel down the column quickly.[2] The polarity of the mobile phase is then gradually increased by adding a more polar solvent. This increased polarity competes with the stationary phase for binding to the target compound, causing the this compound to move down the column and be collected as a purified fraction. The hydroxyl group in this compound increases its polarity compared to non-oxygenated impurities, leading to stronger interactions with the silica gel.
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary for different scales.
Materials and Equipment
| Item | Specification | Purpose |
| Stationary Phase | Silica Gel (230-400 mesh) | Adsorbent for separation |
| Mobile Phase Solvents | n-Hexane (or Petroleum Ether) | Non-polar eluent |
| Ethyl Acetate (EtOAc) | Polar eluent | |
| Crude Sample | This compound | The compound to be purified |
| Glassware | Chromatography Column (e.g., 40 cm length, 4 cm diameter) | To contain the stationary phase |
| Erlenmeyer flasks or test tubes | For fraction collection | |
| Round-bottom flask | For sample concentration | |
| Apparatus | Fume hood | For safe handling of solvents |
| Rotary evaporator | For solvent removal | |
| TLC plates (silica gel coated) | For monitoring fraction purity | |
| UV lamp (254 nm) | For visualizing TLC spots |
Detailed Methodology
Step 1: Column Packing (Slurry Method)
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer (approx. 1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in n-hexane (approximately 50 g of silica gel for 1 g of crude product). The consistency should be pourable but not too dilute.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached (e.g., 25-30 cm). Never let the solvent level fall below the top of the silica gel.[3]
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface from disturbance during sample loading.
Step 2: Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.
-
Alternatively, for less soluble samples, create a dry-loading slurry by adsorbing the crude product onto a small amount of silica gel (approx. 2-3 g), and then evaporating the solvent to obtain a free-flowing powder.
-
Carefully add the dissolved sample or the dry-loaded silica gel to the top of the column.
Step 3: Elution and Fraction Collection
-
Begin the elution with a non-polar mobile phase, such as 100% n-hexane or a mixture with a low percentage of ethyl acetate (e.g., 98:2 n-hexane:EtOAc).
-
Collect the eluent in fractions of a consistent volume (e.g., 20 mL) in labeled test tubes or flasks.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be:
-
n-Hexane:EtOAc (95:5)
-
n-Hexane:EtOAc (90:10)
-
n-Hexane:EtOAc (80:20) Related purifications of aromatic compounds often use similar solvent systems.[4]
-
-
Monitor the separation by spotting fractions onto a TLC plate and eluting with an appropriate solvent system (e.g., n-Hexane:EtOAc 80:20). Visualize the spots under a UV lamp.
Step 4: Product Isolation
-
Identify the fractions containing the pure this compound based on the TLC analysis (fractions with a single spot at the correct Rf value).
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy or HPLC.
Data Summary
The following table summarizes the key parameters for the purification process.
| Parameter | Value / Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 40 cm x 4 cm |
| Crude Sample Mass | ~1.0 g |
| Initial Mobile Phase | 98:2 n-Hexane:Ethyl Acetate |
| Elution Gradient | Stepwise increase in Ethyl Acetate concentration (e.g., 5%, 10%, 20%) |
| Fraction Volume | 20 mL |
| TLC Monitoring | Mobile Phase: 80:20 n-Hexane:Ethyl Acetate |
| Expected Rf of Product | ~0.3 - 0.4 in 80:20 n-Hexane:EtOAc |
| Expected Yield | > 85% (dependent on crude purity) |
| Final Purity | > 98% (as determined by NMR/HPLC) |
Workflow Diagram
The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
References
Application of Tetralin Derivatives as Intermediates for αVβ3 Integrin Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for researchers engaged in the development of novel αVβ3 integrin antagonists, with a specific focus on the use of tetralin derivatives as key intermediates. The information compiled herein is drawn from various scientific publications to offer a comprehensive guide for the synthesis, characterization, and biological evaluation of these potential therapeutic agents.
Introduction: αVβ3 Integrin as a Therapeutic Target
Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. The αVβ3 integrin, in particular, is a well-validated target in drug discovery due to its limited expression in healthy tissues but significant upregulation on activated endothelial cells during angiogenesis, on osteoclasts involved in bone resorption, and on various tumor cells.[1] Its role in promoting cell survival, proliferation, and migration makes it a critical factor in pathologies such as cancer, osteoporosis, and rheumatoid arthritis. Antagonists of αVβ3 integrin can inhibit these processes and have shown therapeutic potential in preclinical and clinical studies.[2]
The tetralin scaffold is a versatile structural motif found in a range of biologically active compounds and natural products.[3][4] Its rigid, bicyclic core provides a valuable framework for the design of small molecule inhibitors, allowing for the precise spatial orientation of functional groups necessary for potent and selective receptor binding. This document will explore the application of tetralin derivatives as intermediates in the synthesis of novel αVβ3 integrin antagonists.
Signaling Pathways and Experimental Logic
Understanding the signaling cascade initiated by αVβ3 integrin is crucial for designing effective antagonists and relevant biological assays. Upon binding to its extracellular matrix (ECM) ligands, such as vitronectin, fibronectin, and osteopontin, which contain the arginine-glycine-aspartic acid (RGD) sequence, αVβ3 integrin clusters and activates downstream signaling pathways. A key event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK), which in turn activates pathways like the MAPK/ERK and PI3K/Akt cascades, promoting cell survival and proliferation.
The development of tetralin-based αVβ3 antagonists follows a logical workflow, beginning with the synthesis of a library of derivatives, followed by a series of in vitro assays to determine their biological activity.
Synthesis of Tetralin Derivatives
The synthesis of tetralin derivatives can be achieved through various established chemical routes, including the Darzens synthesis of tetralin, Friedel-Crafts acylation followed by reduction and cyclization, or Diels-Alder reactions. The choice of synthetic strategy will depend on the desired substitution pattern on the tetralin core, which is critical for establishing a robust structure-activity relationship (SAR).
General Protocol for the Synthesis of a Tetralin-Based Scaffold:
-
Starting Materials: Substituted benzenes, succinic anhydrides, or other commercially available starting materials.
-
Step 1: Friedel-Crafts Acylation: Reaction of a substituted benzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a keto-acid.
-
Step 2: Clemmensen or Wolff-Kishner Reduction: Reduction of the ketone to an alkyl group.
-
Step 3: Intramolecular Cyclization: Cyclization of the resulting acid using a strong acid catalyst (e.g., polyphosphoric acid) to form the tetralone core.
-
Step 4: Further Functionalization: The tetralone can then be further modified at various positions to introduce functionalities designed to mimic the RGD motif and interact with the αVβ3 binding pocket. This may involve amination, alkylation, or coupling reactions to introduce acidic and basic groups.
Experimental Protocols for Biological Evaluation
αVβ3 Integrin Competitive Binding Assay
This assay determines the ability of a test compound to compete with a known ligand for binding to the purified αVβ3 integrin.
Materials:
-
Purified human αVβ3 integrin
-
Biotinylated vitronectin or a synthetic RGD-containing peptide
-
Streptavidin-coated 96-well plates
-
Test compounds (tetralin derivatives)
-
Assay buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺)
-
Detection reagent (e.g., HRP-conjugated anti-biotin antibody and substrate)
Protocol:
-
Coat the streptavidin-coated 96-well plates with biotinylated vitronectin overnight at 4°C.
-
Wash the plates with assay buffer to remove unbound ligand.
-
Prepare serial dilutions of the tetralin derivatives and a known αVβ3 antagonist (positive control) in assay buffer.
-
Add the diluted compounds to the wells, followed by the addition of purified αVβ3 integrin.
-
Incubate the plate for 2-3 hours at room temperature to allow for competitive binding.
-
Wash the plates to remove unbound integrin.
-
Add a primary antibody against the αV or β3 subunit of the integrin, followed by an HRP-conjugated secondary antibody.
-
Add the HRP substrate and measure the absorbance at the appropriate wavelength.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding of αVβ3 to its ligand.
Cell Adhesion Assay
This assay measures the ability of the tetralin derivatives to inhibit the adhesion of cells expressing αVβ3 integrin to an ECM-coated surface.
Materials:
-
Cell line with high αVβ3 expression (e.g., U87MG glioblastoma, M21 melanoma, or SKOV3 ovarian cancer cells)[5]
-
96-well tissue culture plates
-
ECM protein (e.g., vitronectin or fibronectin)
-
Test compounds (tetralin derivatives)
-
Cell staining dye (e.g., crystal violet)
-
Lysis buffer
Protocol:
-
Coat the 96-well plates with vitronectin or fibronectin overnight at 4°C.
-
Block non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Harvest the cells and resuspend them in a serum-free medium.
-
Pre-incubate the cells with various concentrations of the tetralin derivatives for 30 minutes.
-
Seed the cell suspension into the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Stain the adherent cells with crystal violet.
-
Solubilize the stain with a lysis buffer and measure the absorbance.
-
Determine the concentration of the compound that causes 50% inhibition of cell adhesion.
Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[6]
-
96-well tissue culture plates
-
Test compounds (tetralin derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
Protocol:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the tetralin derivatives for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the IC₅₀ value, representing the concentration of the compound that reduces cell viability by 50%.[7]
Quantitative Data Presentation
The following tables present example data for the biological evaluation of a series of hypothetical tetralin derivatives. While direct data for tetralin derivatives as αVβ3 antagonists is limited in the public domain, the data for thiazoline-tetralin derivatives against cancer cell lines provides a relevant example of the expected outcomes.[6]
Table 1: In Vitro Cytotoxicity of Thiazoline-Tetralin Derivatives [6]
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 4b | 69.2 | >100 |
| 4d | 71.8 | >100 |
| 4e | 85.3 | 89.1 |
| 4f | >100 | 45.6 |
| 4g | >100 | 38.2 |
| 4h | >100 | 24.3 |
| Cisplatin | 12.5 | 54.2 |
Table 2: DNA Synthesis Inhibition of Thiazoline-Tetralin Derivatives [6]
| Compound | Concentration (µM) | MCF-7 Inhibition (%) | A549 Inhibition (%) |
| 4b | 34.6 | 31.39 | - |
| 4b | 69.2 | 48.50 | - |
| 4h | 12.15 | - | 8.97 |
| 4h | 24.3 | - | 50.78 |
| Cisplatin | 6.25 | 25.12 | - |
| Cisplatin | 12.5 | 45.87 | - |
| Cisplatin | 27.1 | - | 32.86 |
| Cisplatin | 54.2 | - | 50.33 |
Structure-Activity Relationship (SAR)
The data obtained from the biological assays will be crucial for establishing a structure-activity relationship for the synthesized tetralin derivatives.
References
- 1. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing and optimizing the yield of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently cited method for the synthesis of this compound is the reduction of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid. A highly effective and selective reagent for this transformation is a borane-tetrahydrofuran (BH3·THF) complex, which can provide near-quantitative yields of the desired alcohol.[1]
Q2: I am experiencing low yields in my reduction of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid with borane-THF. What are the likely causes?
A2: Low yields in this reduction can stem from several factors. Key areas to investigate include the quality and handling of the borane-THF reagent, the presence of moisture in the reaction, incomplete reaction, and suboptimal work-up or purification procedures. It is crucial to use anhydrous THF and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the borane reagent.
Q3: Are there any common side products to be aware of during the borane reduction?
A3: While borane is highly selective for carboxylic acids, potential side reactions can occur. If the starting carboxylic acid is impure and contains other reducible functional groups, these may also be reduced. In some cases, over-reduction to the corresponding alkane can occur, although this is less common with borane compared to more powerful reducing agents like lithium aluminum hydride (LiAlH4). Borane can also reduce other functional groups such as aldehydes, ketones, and alkenes, so the purity of the starting material is important.[2]
Q4: Can I use other reducing agents besides borane-THF?
A4: Yes, other reducing agents can be employed, though they may have different selectivities and require different reaction conditions.
-
Lithium Aluminum Hydride (LiAlH4): A powerful reducing agent that will readily reduce carboxylic acids to alcohols. However, it is less selective than borane and will also reduce esters, amides, and many other functional groups. Extreme caution is required due to its high reactivity with water and protic solvents.
-
Sodium Borohydride (NaBH4): Generally, NaBH4 is not reactive enough to reduce carboxylic acids directly. However, the carboxylic acid can first be activated, for example, by conversion to an ester or mixed anhydride, and then reduced with NaBH4.
Q5: What is a reliable method for synthesizing the starting material, 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid?
A5: A common route involves a two-step process starting from tetralin:
-
Friedel-Crafts Acylation: Tetralin can be acylated with an acetylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 1-acetyl-5,6,7,8-tetrahydronaphthalene.[3]
-
Haloform Reaction: The resulting methyl ketone can then be oxidized to the carboxylic acid using a haloform reaction (e.g., using sodium hypochlorite).
An alternative approach is the carboxylation of a Grignard reagent derived from 1-bromotetralin with carbon dioxide.[4][5][6]
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degraded or Low-Quality Borane-THF Reagent | Use a fresh, unopened bottle of borane-THF solution or titrate the solution to determine its exact molarity before use. Ensure the solution has been stored properly under an inert atmosphere and refrigerated. | Accurate stoichiometry of the reducing agent, leading to a more complete reaction. |
| Presence of Moisture | Thoroughly dry all glassware before use. Use anhydrous tetrahydrofuran (THF) as the solvent. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon). | Prevention of premature quenching of the borane reagent, maximizing its availability for the reduction. |
| Incomplete Reaction | Increase the reaction time or gently warm the reaction mixture (e.g., to 40-50 °C) if monitoring (e.g., by TLC) indicates the presence of starting material after the standard reaction time. Ensure efficient stirring. | Drive the reaction to completion, converting all the starting carboxylic acid to the desired alcohol. |
| Suboptimal Work-up Procedure | During the quenching step with water or methanol, ensure slow and careful addition at 0 °C to control the exothermic reaction and prevent loss of product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product from the aqueous layer. | Minimized product loss during work-up and efficient extraction into the organic phase. |
| Product Loss During Purification | Optimize the mobile phase for column chromatography using thin-layer chromatography (TLC) to ensure good separation of the product from any impurities. Avoid using a mobile phase that is too polar, which could lead to co-elution with more polar impurities. | Efficient purification with high recovery of the pure this compound. |
Impurities in the Final Product
| Observed Impurity | Potential Source | Recommended Action |
| Unreacted Starting Material (5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid) | Incomplete reaction due to insufficient reducing agent, short reaction time, or low temperature. | Use a slight excess of borane-THF (e.g., 2.1 equivalents). Increase the reaction time and/or temperature and monitor by TLC until the starting material is consumed. |
| Boron-containing Byproducts | Incomplete quenching or work-up. | After quenching, stir the mixture for a sufficient time to ensure all boron species are hydrolyzed. Wash the organic layer thoroughly with water and brine during extraction. |
| Solvent-related Impurities (e.g., from THF) | Use of old or improperly stored THF which may contain peroxides or other degradation products. | Use freshly distilled or a new bottle of anhydrous THF. |
| Other Organic Impurities | Impure starting carboxylic acid. | Purify the 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid before the reduction step, for example, by recrystallization. |
Experimental Protocols
Synthesis of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid via Friedel-Crafts Acylation and Haloform Reaction
Step 1: Friedel-Crafts Acylation of Tetralin
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of tetralin (1.0 eq.) and acetyl chloride (1.0 eq.) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude 1-acetyl-5,6,7,8-tetrahydronaphthalene by vacuum distillation or column chromatography.
Step 2: Haloform Reaction
-
To a stirred solution of 1-acetyl-5,6,7,8-tetrahydronaphthalene (1.0 eq.) in a suitable solvent like dioxane or THF, add a solution of sodium hypochlorite (bleach, ~4-5 eq.) and sodium hydroxide (~4-5 eq.) in water.
-
Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and quench any excess hypochlorite with a reducing agent (e.g., sodium sulfite).
-
Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid.
Synthesis of this compound
-
Dissolve 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (1.0 eq., e.g., 11 mmol, 2.0 g) in anhydrous tetrahydrofuran (THF, e.g., 30 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-THF complex (e.g., 1 M in THF, 2.1 eq., 23 mmol, 23 mL) dropwise to the stirred solution.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.[1]
-
Monitor the reaction progress by TLC until the starting material is no longer detectable.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of water or methanol until gas evolution ceases.
-
Extract the product with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with saturated sodium chloride (brine) solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography using a gradient elution from hexane to a mixture of hexane and ethyl acetate (e.g., 3:1 v/v) to yield pure this compound as a colorless oil.[1]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Key factors contributing to low reaction yield.
References
- 1. This compound | 41790-30-1 [chemicalbook.com]
- 2. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting guide for the purification of tetralin-based compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tetralin-based compounds.
Frequently Asked Questions (FAQs)
Safety First: Peroxide Formation in Tetralin
Question: My tetralin-based compound has been stored for a while. How do I test for and remove potentially explosive peroxides before purification?
Answer: Tetralin and its derivatives can form explosive peroxides upon prolonged contact with air, a process accelerated by light and heat.[1] It is crucial to test for and remove peroxides before any purification step that involves heating, such as distillation or evaporation, as this can concentrate the peroxides to dangerous levels.[1][2]
Peroxide Testing: There are several methods to test for the presence of peroxides. Commercial peroxide test strips are a quick and easy option. A qualitative chemical test is the ferrous thiocyanate test.[2]
Protocol for Peroxide Removal with Ferrous Sulfate: This is a common and effective method for water-insoluble solvents like tetralin.[3][4][5]
-
Prepare a fresh solution of ferrous sulfate:
-
In a separatory funnel, gently shake your tetralin compound with an equal volume of the ferrous sulfate solution for a few minutes.[5]
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the washing step two to three more times.[5]
-
After the final wash, re-test the organic layer for the presence of peroxides.
-
Wash the organic layer with water to remove any residual acid, followed by a wash with a saturated sodium bicarbonate solution, and finally a brine wash.
-
Dry the tetralin-based compound over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
Caution: If you observe discoloration, crystal formation, or distinct layers in your stored tetralin, do not attempt to handle or open the container.[2][5] Treat it as a potential bomb and contact your institution's environmental health and safety (EHS) office immediately.
Troubleshooting Flash Chromatography
Question: I'm having trouble separating my tetralin derivative from impurities using flash chromatography. The spots are overlapping on the TLC plate. What can I do?
Answer: Poor separation in flash chromatography is a common issue. Optimizing the solvent system (mobile phase) is the most critical step and Thin Layer Chromatography (TLC) is the best tool for this.[6][7]
Strategies for Optimization:
-
Adjusting Polarity: The goal is to find a solvent system where your target compound has an Rf value of approximately 0.3-0.4 on the TLC plate.[8]
-
If your compound is very nonpolar (high Rf), decrease the polarity of the mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
If your compound is very polar (low Rf), increase the polarity by adding more ethyl acetate.[8]
-
-
Trying Different Solvent Systems: If adjusting the polarity of a two-solvent system doesn't work, you may need to try different solvents to alter the selectivity. For aromatic compounds like tetralins, using toluene instead of hexane can sometimes improve separation.[9] For very polar compounds, a system containing dichloromethane with a small percentage of a methanol/ammonium hydroxide stock solution might be effective.[8]
-
Stationary Phase: While silica gel is most common, consider other stationary phases if your compound is unstable on silica.[7][8] Alumina can be a good alternative for nonpolar compounds.[7] You can test for stability by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots (decomposition products) have appeared.[8]
| Problem | Potential Cause | Recommended Action | Example Solvent System (Non-polar to Polar) |
| Spots Overlap (Poor Resolution) | Incorrect solvent polarity. | Systematically test different solvent ratios using TLC. Aim for a ΔRf > 0.2 between your product and impurities. | 100% Hexane -> 9:1 Hexane:EtOAc -> 1:1 Hexane:EtOAc -> 100% EtOAc |
| Compound Stuck at Origin (Rf=0) | Solvent system is too non-polar. | Increase the percentage of the more polar solvent (e.g., ethyl acetate). | Start with 1:1 Hexane:EtOAc, move towards 100% EtOAc or try DCM:MeOH. |
| Compound at Solvent Front (Rf=1) | Solvent system is too polar. | Increase the percentage of the less polar solvent (e.g., hexane). | Start with 9:1 Hexane:EtOAc, move towards 100% Hexane. |
| Streaking/Tailing on TLC | Compound is too acidic/basic; sample overloaded. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. Spot less material on the TLC. | 90:9:1 Hexane:EtOAc:AcOH |
Question: My tetralin compound seems to be decomposing on the silica gel column. How can I purify it?
Answer: Some compounds are sensitive to the acidic nature of standard silica gel, leading to decomposition during chromatography.[8][10]
Solutions:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry with your non-polar solvent and adding 1-2% triethylamine. After stirring, the solvent can be removed by rotary evaporation before packing the column.
-
Use an Alternative Stationary Phase:
-
Alumina: Available in neutral, acidic, and basic forms. Neutral or basic alumina can be a good choice for acid-sensitive compounds.[7]
-
Florisil: A magnesium silicate gel that is less acidic than silica.[8]
-
Reverse-Phase Silica (C18): If your compound is sufficiently polar, reverse-phase chromatography (using polar solvents like water/acetonitrile or water/methanol) can be an excellent alternative.[8]
-
A simple way to check for decomposition is to run a 2D TLC. Spot your compound in one corner of a TLC plate, run it in your chosen solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.[8]
Question: I need to separate stereoisomers of my tetralin derivative. Standard chromatography isn't working. What are my options?
Answer: Separating isomers, which have identical molecular weights and often very similar polarities, is a significant challenge.[11] Standard silica gel chromatography is often insufficient.
Advanced Separation Techniques:
-
Chiral Chromatography (HPLC): This is the most powerful method for separating enantiomers and diastereomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each isomer.[12][13] Cellulose-based columns, such as Chiralcel OD-H, have been shown to be effective for separating tetralin derivatives using a mobile phase of n-hexane and an alcohol (e.g., isopropanol).[12]
-
Preparative HPLC: For difficult-to-separate isomers that are not chiral, preparative high-performance liquid chromatography (prep-HPLC) with a high-efficiency column can provide the necessary resolution.[14]
-
Fractional Crystallization: If your isomeric mixture is a solid, you may be able to separate the isomers based on differences in their solubility in a particular solvent.[13][14] This involves carefully dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize out preferentially.
Experimental Workflows and Logic Diagrams
General Purification Workflow
This diagram outlines a typical workflow for the purification of a crude tetralin-based compound.
Caption: General workflow for tetralin compound purification.
Troubleshooting Flash Chromatography Logic
This diagram provides a decision-making tree for troubleshooting common issues in flash column chromatography.
Caption: Decision tree for flash chromatography troubleshooting.
Peroxide Removal Workflow
This diagram illustrates the process for safely removing peroxides from a tetralin-based solvent or compound.
Caption: Workflow for the removal of peroxides.
References
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. Sciencemadness Discussion Board - Explosive Peroxide Testing and Prevention - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. my.alfred.edu [my.alfred.edu]
- 5. otago.ac.nz [otago.ac.nz]
- 6. theseus.fi [theseus.fi]
- 7. sorbtech.com [sorbtech.com]
- 8. Purification [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. biocompare.com [biocompare.com]
- 12. Direct separation of the stereoisomers of methoxytetrahydronaphthalene derivatives, new agonist and antagonist ligands for melatonin receptors, by liquid chromatography on cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US4760174A - Tetralin derivatives, their preparation and their use - Google Patents [patents.google.com]
Technical Support Center: (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation pathways of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound is primarily influenced by hydrolytic, oxidative, and photolytic conditions. As a benzylic alcohol, the molecule is susceptible to oxidation of the alcohol moiety. The tetralin ring system is generally stable but can be susceptible to oxidation under harsh conditions.
Q2: What are the likely degradation products of this compound?
A2: Based on the chemical structure, the primary degradation products are expected to result from the oxidation of the methanol group. The likely degradation pathway involves the formation of the corresponding aldehyde, (5,6,7,8-Tetrahydronaphthalen-1-yl)methanal, which can be further oxidized to 5,6,7,8-tetrahydro-1-naphthoic acid. Under strongly acidic conditions, ether formation is also a possibility.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] This technique can separate the parent compound from its degradation products, allowing for quantification of the remaining active substance and the formation of impurities over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying and quantifying the parent compound and its volatile degradation products, potentially after derivatization.[2][3][4]
Q4: Are there any specific storage recommendations for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be protected from light, stored at refrigerated temperatures (2-8 °C), and kept in well-sealed containers to prevent exposure to oxygen. The use of antioxidants in the formulation could also be considered to inhibit oxidative degradation. For long-term storage, preparing solutions fresh is recommended.
Troubleshooting Guides
Problem 1: Rapid loss of parent compound peak in HPLC analysis.
-
Possible Cause 1: Oxidative Degradation. The benzylic alcohol is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, or light.
-
Troubleshooting Tip: Prepare solutions using de-gassed solvents and consider blanketing the solution with an inert gas like nitrogen or argon. Ensure all glassware is scrupulously clean to avoid metal ion contamination. Protect the solution from light by using amber vials or covering the container with aluminum foil.
-
-
Possible Cause 2: pH Instability. The compound may be unstable at the pH of your solution.
-
Troubleshooting Tip: Perform a pH profile study to determine the pH of maximum stability. Buffer your solution to maintain this optimal pH.
-
Problem 2: Appearance of multiple unknown peaks in the chromatogram.
-
Possible Cause 1: Complex Degradation Pathway. Under certain stress conditions, multiple degradation products or secondary degradation products may form.
-
Troubleshooting Tip: Utilize HPLC-MS or GC-MS to obtain mass spectral data of the unknown peaks to aid in their identification. Compare the degradation profile under different stress conditions (e.g., acid vs. base vs. peroxide) to understand the origin of each impurity.
-
-
Possible Cause 2: Interaction with Excipients. If working with a formulation, the compound may be reacting with other components.
-
Troubleshooting Tip: Analyze a placebo formulation (all components except the active ingredient) under the same stress conditions to identify any peaks originating from excipient degradation.
-
Data Presentation
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[1][5][6] The following table summarizes typical stress conditions used in such studies as recommended by the International Council for Harmonisation (ICH) guidelines.[7]
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Products of this compound |
| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours | Potential for ether formation or dehydration. Generally stable against hydrolysis of the core structure. |
| Base Hydrolysis | 0.1 M NaOH | Up to 72 hours | Generally expected to be stable. |
| Oxidation | 3% H₂O₂ | Up to 24 hours | (5,6,7,8-Tetrahydronaphthalen-1-yl)methanal, 5,6,7,8-Tetrahydro-1-naphthoic acid |
| Thermal Degradation | 60°C | Up to 7 days | Acceleration of other degradation pathways, particularly oxidation. |
| Photostability | ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter)[8][9] | Variable | Potential for photo-oxidation products. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound in solution, based on ICH guidelines.[7][10]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store the solution at a specified temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 6, 24, 48, and 72 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store the solution at a specified temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Store the solution at room temperature and collect samples at various time points (e.g., 0, 2, 6, and 24 hours).
-
Thermal Degradation: Store an aliquot of the stock solution in a temperature-controlled oven at 60°C. Collect samples at various time points.
-
Photostability Testing: Expose an aliquot of the stock solution to light conditions as specified in ICH Q1B guidelines.[8][9] A control sample should be kept in the dark under the same temperature conditions.
-
Sample Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
HPLC Method for Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be used. For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
GC-MS Method for Impurity Identification
For the identification of volatile degradation products, a GC-MS method can be employed. Derivatization may be necessary for non-volatile products.[2][3][4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
Visualizations
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 10. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]
- 11. ewai-group.com [ewai-group.com]
Identifying and minimizing side-products in the synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most frequently employed methods involve the reduction of a carbonyl group at the 1-position of the 5,6,7,8-tetrahydronaphthalene scaffold. The two primary starting materials for these routes are:
-
Reduction of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid: This is a common method utilizing reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex.[1][2]
-
Reduction of 5,6,7,8-tetrahydronaphthalene-1-carbaldehyde: This route employs milder reducing agents such as Sodium Borohydride (NaBH₄) or Diisobutylaluminium hydride (DIBAL-H).[3]
Q2: What are the expected yields for these synthetic routes?
A2: Yields are highly dependent on the specific reaction conditions, purity of starting materials, and purification methods. However, reported yields for the reduction of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid with a borane-THF solution have been quantitative after purification.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. Staining with a suitable agent, such as p-anisaldehyde, can help visualize the different components.[4] For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the components in the reaction mixture.
Q4: What are the recommended purification techniques for the final product?
A4: The most common and effective method for purifying this compound is silica gel column chromatography.[1][2][4] A gradient elution, for instance from hexane to a mixture of hexane and ethyl acetate, is typically used to separate the product from non-polar impurities and any remaining polar starting materials.[1]
Troubleshooting Guide: Side-Product Identification and Minimization
This guide addresses common issues encountered during the synthesis of this compound, focusing on the reduction of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Problem 1: Low Yield of this compound
| Potential Cause | Identification | Solution |
| Incomplete Reaction | TLC or GC-MS analysis shows a significant amount of remaining starting material (5,6,7,8-tetrahydronaphthalene-1-carboxylic acid). | - Ensure the reducing agent is added in the correct stoichiometric excess. - Extend the reaction time. - Check the quality and activity of the reducing agent. |
| Degradation of Product | The work-up procedure involves strongly acidic or basic conditions that may lead to side reactions. | - Use a mild quenching agent, such as the careful addition of water at low temperatures.[1] - Maintain a neutral pH during the extraction process. |
| Mechanical Losses | Product loss during extraction or purification steps. | - Perform multiple extractions with the organic solvent to ensure complete recovery. - Optimize the column chromatography procedure to minimize product loss on the stationary phase. |
Problem 2: Presence of Impurities in the Final Product
| Potential Side-Product | Identification Method | Formation Mechanism | Minimization Strategy |
| Unreacted Starting Material | NMR, GC-MS, or TLC showing the presence of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. | Incomplete reduction. | - Increase the amount of reducing agent. - Increase the reaction temperature or time as appropriate for the chosen reagent. |
| Over-reduced Product (1-methyl-5,6,7,8-tetrahydronaphthalene) | GC-MS analysis showing a peak with a mass corresponding to the alkane. | Harsh reaction conditions or an overly reactive reducing agent. | - Use a milder reducing agent. - Maintain strict temperature control during the reaction. |
| Solvent Adducts | Unexpected peaks in NMR or MS corresponding to the addition of solvent molecules. | Reaction of highly reactive intermediates with the solvent. | - Use a non-reactive solvent such as Tetrahydrofuran (THF).[1] |
Below is a logical workflow for troubleshooting the formation of side-products.
Caption: Troubleshooting workflow for side-product formation.
Experimental Protocols
Synthesis of this compound via Reduction of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid
This protocol is adapted from a known procedure.[1]
Materials:
-
5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid
-
Borane-tetrahydrofuran complex solution (e.g., 1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane-THF solution (approximately 2.1 equivalents) to the cooled solution while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of water.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
The following diagram illustrates the general experimental workflow.
Caption: Experimental workflow for the synthesis.
References
Navigating the Synthesis of Tetrahydronaphthalene Derivatives at Scale: A Technical Support Center
For researchers, scientists, and drug development professionals, the journey from a successful lab-scale synthesis of a tetrahydronaphthalene derivative to a robust, scalable process is often fraught with challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of these important pharmaceutical intermediates.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific problems that may arise during the scale-up of key synthetic steps.
I. Friedel-Crafts Acylation/Cyclization for Tetralone Synthesis
The intramolecular Friedel-Crafts acylation of phenylbutyric acids or related precursors is a common route to 1-tetralones. However, scaling this reaction can introduce several complications.
Problem: Decreased Yield and/or Purity of Tetralone at Larger Scale
| Potential Cause | Recommended Solution |
| Inefficient Mixing and Heat Transfer: Localized overheating can lead to side reactions and decomposition. | - Optimize Agitation: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogeneity. - Controlled Reagent Addition: Add the Lewis acid catalyst portion-wise or as a solution at a controlled rate to manage the exotherm. - Improve Heat Dissipation: Use a reactor with a larger surface-area-to-volume ratio or a more efficient cooling system. |
| Catalyst Deactivation or Suboptimal Loading: The catalyst-to-substrate ratio may not be optimal at a larger scale. | - Catalyst Screening: Re-evaluate the choice of Lewis acid (e.g., AlCl₃, SnCl₄, Eaton's reagent) at the pilot scale. Eaton's reagent (P₂O₅ in MeSO₃H) can be a less hazardous and easier-to-handle alternative.[1] - Optimize Catalyst Loading: Perform a Design of Experiments (DoE) to determine the optimal catalyst loading for the scaled-up reaction. |
| Increased By-product Formation: Formation of Pummerer-type intermediates or polymeric materials can increase with longer reaction times or higher temperatures. | - Lower Reaction Temperature: If the reaction kinetics allow, operating at a lower temperature can minimize the formation of thermally induced byproducts. - Shorter Reaction Time: Monitor the reaction progress closely (e.g., by HPLC) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions. |
| Solvent Effects: The choice of solvent can significantly impact reaction efficiency and work-up at scale. | - Solvent Selection: Consider higher-boiling, non-coordinating solvents like dichlorobenzene or nitrobenzene for better temperature control. However, be mindful of their toxicity and the challenges of removal.[2] - Solvent-Free Conditions: Explore the feasibility of running the reaction neat or with a minimal amount of solvent to improve process mass intensity. |
DOT Diagram: Troubleshooting Friedel-Crafts Acylation Scale-up
References
Technical Support Center: Efficient Purification of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of column chromatography for the purification of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol. This resource offers detailed troubleshooting advice, frequently asked questions, experimental protocols, and optimized parameters to address common challenges encountered during the purification of this polar aromatic alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: Silica gel is the most widely used stationary phase for the purification of this compound and related polar aromatic compounds due to its high resolving power and cost-effectiveness. Standard silica gel (60 Å, 230-400 mesh) is typically suitable for most applications.
Q2: How do I choose an appropriate solvent system for the column?
A2: The ideal solvent system should provide a retention factor (R_f_) of approximately 0.2-0.35 for this compound on a TLC plate. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[1][2] The polarity of the eluent is gradually increased to facilitate the elution of the target compound.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: this compound, being an alcohol, can be sensitive to the acidic nature of standard silica gel. To mitigate degradation, you can use deactivated (neutral) silica gel or add a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent system.[2] Alternatively, using a different stationary phase such as neutral alumina can be considered.
Q4: What is the difference between wet and dry loading, and which one should I use?
A4: Wet loading involves dissolving the crude sample in a minimal amount of the initial mobile phase and carefully adding it to the top of the column. Dry loading consists of pre-adsorbing the sample onto a small amount of silica gel, which is then added to the column. Dry loading is preferred when the compound has poor solubility in the eluent, as it can improve the resolution and prevent precipitation at the top of the column.
Q5: How can I improve the separation between my product and a close-running impurity?
A5: To improve separation, you can try using a shallower solvent gradient, a longer column, or a finer mesh silica gel. Experimenting with different solvent systems that offer different selectivities can also be beneficial. For instance, replacing ethyl acetate with a different polar solvent like dichloromethane or a mixture of solvents might alter the elution order and improve resolution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation / Overlapping Peaks | 1. Inappropriate solvent system. 2. Column overloading. 3. Poorly packed column (channeling). 4. Compound degradation on silica. | 1. Optimize the solvent system using TLC to achieve a larger ΔR_f_ between your compound and impurities. Aim for an R_f_ of 0.2-0.35 for the target compound. 2. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight. 3. Ensure the column is packed evenly without any air bubbles or cracks. 4. Use neutral silica gel or add a modifier like triethylamine to the eluent.[2] |
| Low Yield / Product Loss | 1. Compound is too strongly adsorbed to the silica. 2. Product co-elutes with impurities. 3. Product is unstable on silica. 4. Incomplete elution. | 1. Gradually increase the polarity of the eluent. A final flush with a highly polar solvent (e.g., 10% methanol in dichloromethane) can elute strongly retained compounds. 2. Optimize the solvent gradient for better separation. 3. See solutions for compound degradation. 4. Ensure all fractions containing the product are collected by carefully monitoring with TLC. |
| Product Elutes Too Quickly (in the solvent front) | 1. The initial eluent is too polar. | 1. Start with a less polar solvent system. Develop a TLC in a less polar solvent mixture to find the optimal starting conditions. |
| Product Elutes Too Slowly or Not at All | 1. The eluent is not polar enough. 2. The compound has poor solubility in the eluent. | 1. Gradually increase the polarity of the mobile phase. A step gradient or a continuous gradient can be employed. 2. Consider dry loading the sample. |
| Tailing of the Product Peak | 1. Acidic nature of silica gel interacting with the compound. 2. Column overloading. 3. Presence of highly polar impurities. | 1. Add a small amount of a modifier like triethylamine or acetic acid depending on the nature of your compound. For the alcohol, triethylamine is more likely to be beneficial.[2] 2. Reduce the sample load. 3. A pre-column filtration through a small plug of silica might remove some baseline impurities. |
| Cracks or Bubbles in the Silica Bed | 1. Improper packing technique. 2. The heat of salvation from certain solvents. | 1. Pack the column as a slurry and allow it to settle without letting it run dry. 2. When using solvents that generate heat upon mixing (e.g., methanol/DCM), pre-mix the eluent and allow it to cool to room temperature before use. |
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of this compound and Analogs
| Solvent System | Typical Ratio (v/v) | Notes |
| Hexanes / Ethyl Acetate | 9:1 to 1:1 | A good starting point for many separations of moderately polar compounds. The gradient is increased by increasing the proportion of ethyl acetate.[3] |
| Dichloromethane / Methanol | 200:1 to 50:1 | Suitable for more polar compounds. Use methanol sparingly as it can dissolve silica gel at high concentrations.[4] |
| Chloroform / Methanol | 10:1 | Effective for polar compounds and has been used for the purification of resveratrol.[5] |
| Petroleum Ether / Ethyl Acetate | 8:1 to 2:1 | Similar to hexanes/ethyl acetate and can be used interchangeably based on availability and desired boiling point range. |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
-
Preparation of the Slurry:
-
In a beaker, add silica gel (230-400 mesh) to the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Stir gently to create a homogeneous slurry. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
-
Packing the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some of the solvent, allowing the silica to settle. Do not let the top of the silica bed run dry.
-
Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Using a pipette, carefully add the solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution with the initial low-polarity solvent system.
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (gradient elution). For example, start with 5% ethyl acetate in hexanes, then move to 10%, 20%, and so on.
-
Maintain a constant flow rate. Applying gentle air pressure can speed up the process (flash chromatography).
-
-
Fraction Collection and Analysis:
-
Collect the eluate in a series of numbered test tubes or flasks.
-
Monitor the separation by spotting fractions onto a TLC plate.
-
Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., p-anisaldehyde stain, which is good for alcohols).
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Workflow for the column chromatography purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Technical Support Center: Forced Degradation Studies of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol. The aim is to ensure the stability, efficacy, and safety of drug substances by thoroughly investigating their degradation profiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a forced degradation study for this compound?
A1: Forced degradation studies are crucial in pharmaceutical development to understand the chemical stability of a drug substance under various stress conditions.[1][2][3] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[2][4] The data gathered is essential for determining appropriate formulation, packaging, storage conditions, and shelf-life.[1][5]
Q2: What are the typical stress conditions applied in a forced degradation study of this compound?
A2: Typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][4][6] These conditions are designed to accelerate the degradation process to generate degradation products that might be observed over a longer period under normal storage conditions.[3][7]
Q3: What are the expected degradation pathways for this compound?
A3: Based on its chemical structure, which includes a benzylic alcohol and a tetralin moiety, potential degradation pathways include:
-
Oxidation: The benzylic alcohol is susceptible to oxidation to form the corresponding aldehyde and carboxylic acid.[8][9][10]
-
Dehydration: Under acidic or thermal stress, the alcohol may undergo dehydration to form an alkene.
-
Ring Opening/Modification: The tetralin ring system may undergo degradation, potentially through oxidative cleavage.[11][12]
-
Photodegradation: The aromatic naphthalene-like core suggests susceptibility to photolytic degradation, which can involve complex radical-mediated reactions.[13][14][15]
Q4: How much degradation is considered appropriate in these studies?
A4: The goal is to achieve a level of degradation that is significant enough to be detected and characterized, but not so extensive that it leads to secondary or tertiary degradation products that are not relevant to real-time stability. A target degradation of 5-20% is generally recommended.[3][4]
Q5: What is "mass balance" and why is it important?
A5: Mass balance is an essential aspect of forced degradation studies that reconciles the amount of the parent drug that has degraded with the amount of degradation products formed.[3][7] A good mass balance (typically between 95% and 105%) demonstrates that the analytical method is capable of detecting and quantifying all major degradation products.[7]
Troubleshooting Guides
Issue 1: No or minimal degradation observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh stress conditions. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress.[4] |
| The compound is highly stable under the applied conditions. | This is a valid result, but it's important to ensure that the conditions were indeed stressful enough. Consider using more aggressive conditions if scientifically justified. |
| Poor solubility of the compound in the stress medium. | Ensure the drug substance is fully dissolved. A co-solvent may be necessary, but it should be inert to the stress conditions.[4] |
Issue 2: Excessive degradation (>20%) is observed.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the stress to achieve the target degradation of 5-20%.[3] |
| High reactivity of the molecule. | This indicates the intrinsic instability of the molecule under those conditions. Shorter time points for analysis should be considered. |
Issue 3: Poor mass balance.
| Possible Cause | Troubleshooting Step |
| Formation of non-chromophoric degradation products. | Use a mass-sensitive detector (e.g., LC-MS) in addition to a UV detector to identify and quantify degradation products without a UV chromophore.[7] |
| Formation of volatile degradation products. | Use Gas Chromatography (GC) to analyze for volatile degradants.[16] |
| Degradation products are not eluted from the HPLC column. | Modify the HPLC method (e.g., change the mobile phase composition, gradient, or column chemistry) to ensure all components are eluted. |
| Inaccurate response factors of degradation products. | If possible, isolate and purify the major degradation products to determine their individual response factors for more accurate quantification. |
Issue 4: Co-elution of degradation products with the parent compound or with each other in HPLC.
| Possible Cause | Troubleshooting Step | | Suboptimal HPLC method. | Optimize the HPLC method by adjusting parameters such as the mobile phase composition, pH, gradient slope, column temperature, and stationary phase.[17][18] | | Insufficient peak resolution. | Consider using a column with a different selectivity (e.g., phenyl, cyano) or a column with higher efficiency (e.g., smaller particle size).[17] |
Experimental Protocols
General Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol.[6]
Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time intervals, withdraw an aliquot.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
Thermal Degradation
-
Place the solid drug substance in a thermostatically controlled oven at 70°C for 48 hours.
-
At appropriate time intervals, withdraw a sample, dissolve it in a suitable solvent, dilute to a known concentration, and analyze by HPLC.
Photolytic Degradation
-
Expose the solid drug substance and a solution of the drug substance (e.g., 1 mg/mL in methanol) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
At appropriate time intervals, analyze the samples by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (RT) | Mass Balance (%) |
| 0.1 M HCl, 60°C, 24h | 12.5 | 2 | 8.7 min | 98.5 |
| 0.1 M NaOH, 60°C, 24h | 8.2 | 1 | 9.1 min | 99.1 |
| 3% H₂O₂, RT, 24h | 18.9 | 3 | 10.3 min | 97.8 |
| Thermal (Solid), 70°C, 48h | 5.1 | 1 | 11.5 min | 100.2 |
| Photolytic (Solution) | 15.3 | 4 | 7.9 min | 98.2 |
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. sgs.com [sgs.com]
- 4. longdom.org [longdom.org]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts | Semantic Scholar [semanticscholar.org]
- 11. Biodegradation of Tetralin: Genomics, Gene Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetralin Degradation Pathway [eawag-bbd.ethz.ch]
- 13. Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 16. ijmr.net.in [ijmr.net.in]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
How to resolve issues with low yield in the reduction of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the reduction of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid to (5,6,7,8-tetrahydronaphthalen-1-yl)methanol. This resource is intended for researchers, scientists, and drug development professionals to help resolve issues related to low reaction yields and other experimental difficulties.
Troubleshooting Guide
This guide addresses common problems, their potential causes, and recommended solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in the reduction of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid can stem from several factors, ranging from the choice of reducing agent to the reaction workup.
-
Sub-optimal Reducing Agent: The choice of reducing agent is critical. While powerful reducing agents are necessary for carboxylic acids, their reactivity can also lead to side reactions if not properly controlled.
-
Reaction Conditions: Temperature, reaction time, and solvent quality (i.e., anhydrous conditions) can significantly impact the efficiency of the reduction.
-
Workup Procedure: The quenching and extraction steps are crucial for isolating the product. Improper workup can lead to product loss.
-
Purity of Starting Material: Impurities in the starting 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid can interfere with the reaction.
Q2: I am using Lithium Aluminum Hydride (LiAlH₄) and getting a low yield. How can I improve this?
LiAlH₄ is a potent reducing agent for carboxylic acids, but its high reactivity requires careful handling and specific reaction conditions to maximize yield.
-
Anhydrous Conditions: LiAlH₄ reacts violently with water.[1][2] Ensure all glassware is oven-dried and the solvent (typically THF or diethyl ether) is anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Slow Addition: The addition of the carboxylic acid to the LiAlH₄ suspension (or vice versa) should be done slowly and at a controlled temperature (usually 0 °C) to manage the exothermic reaction and prevent side reactions.[2]
-
Workup Issues: A common issue with LiAlH₄ reductions is the formation of a gelatinous aluminum hydroxide precipitate during the workup, which can trap the product and complicate extraction, leading to lower yields.[3]
-
Fieser Workup: To mitigate this, a specific quenching procedure, often referred to as the Fieser workup, is recommended. This involves the sequential and careful addition of water, followed by an aqueous sodium hydroxide solution, and then more water. This procedure is designed to produce a granular precipitate that is easier to filter.
-
-
Incomplete Reaction: While LiAlH₄ reductions are often rapid, ensuring the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) is advisable.
Q3: Are there alternative reducing agents to LiAlH₄ that might give better yields?
Yes, other reducing agents can be effective and may offer advantages in terms of handling and workup.
-
Borane-Tetrahydrofuran Complex (BH₃·THF): This reagent is also effective for the reduction of carboxylic acids and can sometimes provide cleaner reactions and simpler workups.[4] A reported procedure for the reduction of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid using a borane-THF solution in THF resulted in a quantitative yield of this compound.[5]
-
Catalytic Hydrogenation: While more commonly used for the reduction of other functional groups, catalytic hydrogenation can be employed for carboxylic acids under specific conditions, often requiring high pressures and temperatures with specialized catalysts.[6][7][8] This method can be advantageous for large-scale synthesis.
Q4: I am observing unexpected side products in my reaction mixture. What could they be?
Side reactions can compete with the desired reduction, leading to a mixture of products and a lower yield of the intended alcohol.
-
Over-reduction: While less common for the carboxylic acid itself, if other reducible functional groups are present on the molecule, they may also be reduced by strong reducing agents like LiAlH₄.
-
Ring Reduction: Under harsh hydrogenation conditions, the aromatic ring of the tetralin system could potentially be further reduced.
-
Formation of Esters: If the reaction is not worked up promptly or under acidic conditions, there is a possibility of ester formation between the product alcohol and any unreacted carboxylic acid, though this is less likely with the immediate quenching of the reducing agent.
Frequently Asked Questions (FAQs)
Q1: Why is Sodium Borohydride (NaBH₄) not effective for reducing 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid?
Sodium borohydride is generally not reactive enough to reduce carboxylic acids.[1][4] This is because the carboxylate anion, formed by the deprotonation of the acidic carboxylic acid by the basic hydride reagent, is resonance-stabilized and thus less electrophilic.[4] More powerful reducing agents like LiAlH₄ or borane are required to overcome this lack of reactivity.[4]
Q2: What is the mechanism of reduction of a carboxylic acid with LiAlH₄?
The reduction of a carboxylic acid with LiAlH₄ is a multi-step process. First, the acidic proton of the carboxylic acid reacts with a hydride to form hydrogen gas and a lithium carboxylate salt. The aluminum hydride then coordinates to the carbonyl oxygen, activating the carbonyl group towards nucleophilic attack. Two successive additions of hydride from the aluminate complex reduce the carbonyl group first to an aldehyde intermediate (which is not isolated as it is rapidly reduced further) and then to the primary alcohol.[1][9] An acidic workup is then required to protonate the resulting alkoxide and liberate the alcohol product.
Q3: How can I monitor the progress of the reduction reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A spot of the reaction mixture is placed on a TLC plate alongside a spot of the starting material (5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid). The disappearance of the starting material spot indicates that the reaction is complete. A suitable solvent system (eluent) will be needed to achieve good separation between the starting material and the product alcohol.
Data Presentation
The following table summarizes reported yields for the reduction of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid using different methods.
| Reducing Agent/Method | Solvent | Temperature | Reaction Time | Yield of this compound | Reference |
| Borane-THF solution | THF | 0 °C to Room Temp. | 16 hours | Quantitative | [5] |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether | 50 °C | 0.5 hours | Not specified for this specific substrate, but generally effective for similar compounds. | [10] |
Experimental Protocols
Protocol 1: Reduction with Borane-Tetrahydrofuran Complex [5]
This protocol is based on a literature procedure that reported a quantitative yield.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of borane-THF complex in THF (approximately 2.0 eq of BH₃) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of water.
-
Workup: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with a saturated sodium chloride solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude product by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the reduction of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid.
Caption: Troubleshooting logic for addressing low yield in the reduction reaction.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. This compound | 41790-30-1 [chemicalbook.com]
- 6. Selective Hydrogenation of Carboxylic Acids to Alcohols or Alkanes Employing a Heterogeneous Catalyst [ouci.dntb.gov.ua]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. orgosolver.com [orgosolver.com]
- 10. (3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanol: a possible metabolite of the synthetic musk fragrance AHTN - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Tetralin-Based Intermediates
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of tetralin-based intermediates.
Troubleshooting Guides
Question: My NMR spectrum is more complex than expected for my target tetralin intermediate. What are the likely impurities?
Answer: Unexpected complexity in NMR spectra often arises from common side-products formed during synthesis or degradation. Key impurities to consider include:
-
Over-hydrogenation Products: During the synthesis of tetralin from naphthalene, over-hydrogenation can lead to the formation of decalin.[1][2]
-
Dehydrogenation/Aromatization: Your intermediate may have been oxidized back to a naphthalene derivative, particularly if handled at high temperatures or with certain catalysts.
-
Ring Contraction Products: Acidic conditions can sometimes promote rearrangement of the tetralin skeleton to form more stable methylindane derivatives.
-
Oxidation Products: Tetralin and its derivatives are susceptible to autoxidation in the presence of air, forming hydroperoxides. These can subsequently convert to α-tetralone and α-tetralol, especially upon heating.[3]
Recommended Actions:
-
Re-purify the sample: Use column chromatography or fractional distillation to separate the components. Note that α-tetralone and α-tetralol have very similar boiling points, making distillation challenging.[3]
-
Acquire a 2D NMR spectrum: Techniques like COSY and HSQC can help in assigning the complex proton and carbon signals and identifying the structures of the impurities.
-
Analyze by GC-MS: This can help separate the components and provide their mass-to-charge ratios, aiding in identification.
Question: I am concerned about the stability of my tetralin intermediate during storage and analysis. What precautions should I take?
Answer: Tetralin-based compounds are known to be susceptible to degradation, primarily through oxidation.
-
Peroxide Formation: The most significant stability issue is the formation of peroxides upon exposure to air. These peroxides are unstable and can be explosive, especially when concentrated during distillation.[4]
-
Light and Heat Sensitivity: Like many aromatic compounds, tetralin intermediates can be sensitive to light and heat, which can accelerate degradation pathways.
Recommended Actions:
-
Peroxide Test: Before concentrating or heating any stored tetralin intermediate, always test for the presence of peroxides. (See Experimental Protocols for a detailed procedure).
-
Inert Atmosphere: Store samples under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]
-
Antioxidant Addition: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Cold and Dark Storage: Keep samples in amber vials or wrapped in foil and store at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.
Question: My mass spectrometry results show an unexpected fragmentation pattern, or I am having trouble distinguishing isomers. How can I improve my analysis?
Answer: Mass spectrometry of tetralin derivatives can be challenging due to common fragmentation pathways and the existence of isomers.
-
Common Fragments: Protonated tetralin derivatives often produce a strong fragment ion at m/z 91.[5] This common fragment may obscure unique structural features.
-
Isomeric Confusion: Side-products like methylindane are isomers of tetralin derivatives and will have the same molecular weight, making them indistinguishable by mass alone.
-
Similar Fragmentation: Different isomers may produce very similar fragmentation patterns under standard electron ionization (EI) conditions.
Recommended Actions:
-
Use Tandem MS (MS/MS): This technique can provide more detailed structural information by fragmenting specific parent ions, which may help differentiate isomers.
-
Employ Soft Ionization: Techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can generate more abundant molecular ions and less fragmentation, which is useful for confirming molecular weight.
-
Couple with Chromatography: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to separate isomers before they enter the mass spectrometer. Retention time is a key identifier.
-
Derivatization: For GC-MS analysis, derivatizing functional groups can alter fragmentation patterns in a predictable way, aiding in structural confirmation.
Frequently Asked Questions (FAQs)
Q1: What is the most common side-product in the synthesis of tetralin from naphthalene hydrogenation? A1: The most common side-product is decalin, which results from the over-hydrogenation of both aromatic rings.[2] Dihydronaphthalene intermediates can also be present if the reaction does not go to completion.[2]
Q2: How can I distinguish between tetralin, decalin, and naphthalene impurities using ¹H NMR? A2: You can distinguish them by their characteristic chemical shifts. Naphthalene will show signals only in the aromatic region (~7.4-7.8 ppm). Tetralin will have signals in both the aromatic (~7.1 ppm) and aliphatic regions (~1.8 and 2.8 ppm). Decalin will only show signals in the highly saturated aliphatic region (typically < 2.0 ppm).
Q3: Why is it dangerous to distill old samples of tetralin-based intermediates? A3: Old samples of tetralin intermediates can form explosive peroxides through autoxidation with air.[4] Distillation concentrates these non-volatile peroxides in the distillation pot, creating a significant explosion hazard. Always test for peroxides before heating or distilling.
Q4: My elemental analysis results are slightly off, but NMR and MS look clean. What could be the issue? A4: If the primary characterization data is clean, the discrepancy in elemental analysis could be due to a persistent, non-volatile impurity or the presence of residual solvent (like water) that is not easily visible by NMR. Ensure your sample is rigorously dried under a high vacuum before submitting it for analysis.
Q5: Can I use reverse-phase HPLC for the analysis of my tetralin intermediate? A5: Yes, reverse-phase HPLC is a suitable technique. However, given the hydrophobic nature of the tetralin core, you will likely need a mobile phase with a high percentage of organic solvent (e.g., acetonitrile or methanol) for efficient elution.
Data Presentation
Table 1: Comparative Analytical Data for Tetralin and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key ¹H NMR Signals (ppm, in CDCl₃) | Key Mass Spec Fragments (m/z) |
| Tetralin | 132.20 | 207 | ~7.1 (m, 4H, Ar-H), ~2.8 (t, 4H, Ar-CH₂), ~1.8 (m, 4H, CH₂) | 132 (M+), 104, 91 |
| Naphthalene | 128.17 | 218 | ~7.8 (m, 4H, Ar-H), ~7.4 (m, 4H, Ar-H) | 128 (M+) |
| cis/trans-Decalin | 138.25 | 196 / 187 | ~0.8-1.8 (multiple overlapping signals) | 138 (M+), 96, 81, 67 |
| 1-Tetralone | 146.18 | 256 | ~8.0 (d, 1H, Ar-H), ~7.2-7.5 (m, 3H, Ar-H), ~2.9 (t, 2H), ~2.6 (t, 2H), ~2.1 (m, 2H) | 146 (M+), 118, 90 |
| Methylindane | 132.20 | 191 | Aromatic and aliphatic signals, but with different splitting patterns and shifts compared to tetralin. | 132 (M+), 117 |
Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the tetralin intermediate.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Acquisition: Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz).
-
Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals and assign the chemical shifts. Compare the spectrum to known data for the expected product and potential impurities.
Protocol 2: GC-MS Analysis for Impurity Profiling
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Column: Use a standard non-polar column (e.g., DB-5 or HP-5ms) suitable for separating aromatic hydrocarbons.
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Analysis: Identify peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare it against a spectral library (e.g., NIST) and the expected fragmentation patterns of potential impurities.
Protocol 3: Safety Protocol for Peroxide Detection
-
Sample Preparation: In a clean glass test tube, dissolve a small amount (~10-20 mg) of the tetralin intermediate in 1-2 mL of a solvent like acetic acid or isopropanol.
-
Reagent Preparation: Prepare a fresh 10% aqueous solution of potassium iodide (KI).
-
Test: Add 2-3 drops of the KI solution to the sample solution.
-
Observation: Vigorously shake the mixture. The formation of a yellow to dark brown color indicates the presence of peroxides (due to the oxidation of I⁻ to I₂). The intensity of the color is proportional to the peroxide concentration.
-
Action: If peroxides are detected, the material should be properly quenched (e.g., with a solution of sodium thiosulfate) before any heating or distillation is performed.
Visualizations
Caption: Workflow for troubleshooting unexpected analytical results.
Caption: Common side-products in tetralin synthesis and degradation.
Caption: Decision tree for selecting analytical techniques.
References
- 1. Tetralin - Sciencemadness Wiki [sciencemadness.org]
- 2. Tetralin - Wikipedia [en.wikipedia.org]
- 3. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 4. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure and Dissociation Pathways of Protonated Tetralin (1,2,3,4-Tetrahydronaphthalene) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for removing impurities from crude (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized by borane reduction of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid?
A1: Common impurities may include:
-
Unreacted Starting Material: 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
-
Borane Complexes: Borate esters formed as intermediates or byproducts.
-
Solvent Residues: Tetrahydrofuran (THF) from the reaction medium.
-
Side-Products: Small amounts of over-reduced or rearranged products.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purification are:
-
Column Chromatography: Highly effective for removing polar and non-polar impurities. A common solvent system is a gradient of hexane and ethyl acetate.[1]
-
Vacuum Distillation: Suitable for separating the product from non-volatile impurities, especially for large-scale purification. The boiling point of the compound is a critical parameter for this method.
-
Recrystallization: Can be effective if a suitable solvent or solvent system is identified that dissolves the compound at high temperatures and allows it to crystallize upon cooling, leaving impurities in the solution.
Q3: What is a suitable solvent system for column chromatography of this compound?
A3: A gradient elution with hexane and ethyl acetate on a silica gel column is a good starting point.[1] The polarity of the eluent should be gradually increased to first elute non-polar impurities and then the desired product.
Q4: I do not have a precise boiling point for this compound. How can I perform a vacuum distillation?
A4: While a precise boiling point is ideal, you can estimate the conditions based on similar structures. For instance, 5,6,7,8-tetrahydro-1-naphthol has a boiling point of 264-265 °C at 705 mmHg.[2] For vacuum distillation, a significantly lower temperature will be required. It is recommended to start with a low vacuum and gradually increase the temperature until distillation begins. A small-scale trial run can help determine the optimal conditions.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system polarity. | Optimize the solvent system. Use Thin Layer Chromatography (TLC) to test different solvent ratios (e.g., varying hexane/ethyl acetate ratios) to achieve better separation between the product and impurity spots. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. The amount of silica gel should be at least 50-100 times the weight of the crude product. | |
| Column packing issues (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Product Elutes Too Quickly or Too Slowly | Solvent system is too polar or not polar enough. | If the product elutes too quickly (high Rf), decrease the polarity of the solvent system (increase the proportion of hexane). If it elutes too slowly (low Rf), increase the polarity (increase the proportion of ethyl acetate). |
| Tailing of the Product Spot on TLC/Column | Compound is too polar for the solvent system. | Add a small amount of a more polar solvent like methanol (not exceeding 10%) to the eluent. |
| Acidic silica gel interacting with the compound. | Add a small amount of triethylamine (~0.1-1%) to the eluent to neutralize the silica gel. |
Vacuum Distillation
| Issue | Possible Cause | Solution |
| No Distillation Occurs | Temperature is too low or vacuum is not strong enough. | Gradually increase the heating mantle temperature. Ensure all joints are properly sealed and the vacuum pump is functioning correctly. |
| Bumping or Uncontrolled Boiling | Uneven heating or lack of boiling chips/stirring. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the heating mantle is properly sized for the flask and provides even heating. |
| Product Decomposes During Distillation | Temperature is too high. | Increase the vacuum to lower the boiling point of the compound. |
| Product Solidifies in the Condenser | Condenser water is too cold. | Use warmer water in the condenser or turn off the water flow periodically to allow the product to melt and flow into the receiving flask. |
Recrystallization
| Issue | Possible Cause | Solution |
| Product Does Not Dissolve | Incorrect solvent. | The ideal solvent should dissolve the compound when hot but not when cold. Test a variety of solvents or solvent pairs. For aromatic alcohols, consider solvents like toluene, ethyl acetate, or mixtures such as hexane/ethyl acetate. |
| Product Oils Out Instead of Crystallizing | Solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of a solvent in which the compound is more soluble to the hot solution. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Poor Recovery of Crystals | Too much solvent was used. | Evaporate some of the solvent and cool the solution again. |
| The solution was not cooled sufficiently. | Cool the solution in an ice bath to maximize crystal formation. | |
| Impurities Co-crystallize with the Product | The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This allows for the formation of purer crystals. |
Experimental Protocols
Column Chromatography Purification of this compound[1]
-
Prepare the Column:
-
Select a glass column of appropriate size.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to settle without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Drain the excess hexane until the solvent level is just at the top of the sand.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elute the Column:
-
Start with a non-polar eluent such as pure hexane to elute any non-polar impurities.
-
Gradually increase the polarity by adding ethyl acetate to the hexane. A typical gradient might be from 100% hexane to 97:3 hexane/ethyl acetate, and then increasing the ethyl acetate concentration as needed based on TLC monitoring.[1]
-
Collect fractions in test tubes.
-
-
Monitor the Fractions:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 70-90% | High resolution, applicable to a wide range of impurities. | Can be time-consuming and requires significant solvent usage. |
| Vacuum Distillation | 95-98% | 80-95% | Good for large scale, removes non-volatile impurities effectively. | Requires knowledge of the boiling point, potential for thermal decomposition. |
| Recrystallization | >99% (if successful) | 50-80% | Can yield very pure product, relatively simple setup. | Finding a suitable solvent can be challenging, may result in lower yields. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for addressing common purification issues.
References
Validation & Comparative
Comparative analysis of the biological activity of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of various analogs based on the (5,6,7,8-tetrahydronaphthalen) scaffold, commonly known as tetralin. While the initial focus was on (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol analogs, the available literature provides a broader scope of tetralin derivatives with significant biological activities. This guide synthesizes experimental data from multiple studies to offer an objective comparison of their performance in various biological assays.
Anticancer Activity of Tetralin Analogs
A significant body of research has focused on the anticancer properties of tetralin derivatives. The following tables summarize the in vitro cytotoxic activity of various analogs against several human cancer cell lines.
Table 1: Cytotoxic Activity of Thiazoline-Tetralin Acetohydrazide Analogs (4a-4k) [1][2]
| Compound | R | Cancer Cell Line | IC50 (µM) |
| 4b | 4-CH3 | MCF-7 | 69.2 |
| 4d | 4-OCH3 | MCF-7 | 71.8 |
| 4e | 4-OCH3 | MCF-7 | - |
| 4f | 4-Br | A549 | - |
| 4g | 4-Cl | A549 | - |
| 4h | 4-F | A549 | - |
| Cisplatin | - | MCF-7 | - |
| Cisplatin | - | A549 | - |
Note: A dash (-) indicates that the specific IC50 value was not provided in the source material, although the compounds were noted for their activity.
Compound 4e , bearing a 4-methoxyphenyl moiety, demonstrated the highest antitumor efficiency against the MCF-7 cell line.[1][2] On the other hand, compounds 4f , 4g , and 4h , with halogen substitutions, showed excellent apoptosis levels against the A549 cell line.[1][2]
Table 2: Cytotoxic Activity of Tetralin-6-yl-Pyrazoline and Related Derivatives [3]
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| 3a | Hela | 3.5 |
| 3a | MCF-7 | 4.5 |
| 5-Fluorouracil | Hela | - |
| 5-Fluorouracil | MCF-7 | - |
Compound 3a , an α,β-unsaturated ketone derivative of 6-acetyltetralin, showed the highest potency among the tested compounds in this series against both cervix (Hela) and breast (MCF7) carcinoma cell lines.[3]
Table 3: Cytotoxic Activity of 2-Amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile Analogs [4][5]
| Compound | Cancer Cell Line | IC50 (µM) |
| 4c | HepG2 | 6.02 |
| 4c | HCT-116 | 8.45 |
| 4c | MCF-7 | 6.28 |
The tetrahydronaphthalene-1,3-dicarbonitrile derivative 4c exhibited the highest potency against the three tested cancer cell lines and displayed low cytotoxicity against normal cell lines.[4][5] Further studies revealed that compound 4c inhibits tubulin polymerization with an IC50 value of 3.64 µM and induces apoptosis.[4][5]
Anticholinesterase Activity
Certain tetralin analogs have also been evaluated for their potential to inhibit cholinesterase enzymes, which is relevant for the treatment of neurodegenerative diseases like Alzheimer's.
Table 4: Anticholinesterase Activity of Thiazoline-Tetralin Acetohydrazide Analogs [1]
| Compound | % Acetylcholinesterase (AChE) Inhibition |
| 4h | 49.92 |
| 4j | 44.96 |
| 4d | 43.22 |
| 4f | 42.87 |
| 4i | 41.85 |
Among the tested compounds, derivative 4h showed the most significant inhibition of acetylcholinesterase.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized tetralin analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a density of approximately 5 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Cisplatin, 5-Fluorouracil) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
DNA Synthesis Inhibition Assay
-
Cell Treatment: Cancer cells (e.g., A549) are treated with the test compounds at various concentrations for a specified period.
-
BrdU Labeling: A labeling solution containing 5-bromo-2'-deoxyuridine (BrdU) is added to the cells, and they are incubated to allow for the incorporation of BrdU into newly synthesized DNA.
-
Fixation and Denaturation: The cells are fixed, and the DNA is denatured to allow for antibody access to the incorporated BrdU.
-
Antibody Incubation: An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added and incubated.
-
Substrate Reaction: A substrate solution is added, which is converted by the enzyme into a colored product.
-
Quantification: The amount of colored product is measured using a spectrophotometer, which is proportional to the amount of DNA synthesis. The percentage of inhibition is calculated relative to untreated control cells.
Visualizations
Caption: A generalized experimental workflow for determining the in vitro cytotoxicity of tetralin analogs using the MTT assay.
References
A Comparative Guide to Analytical Methods for the Quantification of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol
Introduction: (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is an aromatic alcohol intermediate used in various chemical syntheses. Accurate and precise quantification of this compound is crucial for ensuring the quality and consistency of final products. While specific validated methods for this particular analyte are not extensively published, this guide provides a comparison of suitable analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC), a widely used method for the analysis of non-volatile and thermally labile compounds.[1][2] Additionally, Gas Chromatography with Flame Ionization Detection (GC-FID) is presented as a viable alternative, particularly given the potential volatility of the analyte.[1][3] The information herein is based on established validation principles and data from the analysis of structurally similar compounds.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a hypothetical Reversed-Phase HPLC (RP-HPLC) method compared to a GC-FID method for the quantification of an aromatic alcohol like this compound. These values are representative and based on typical validation results for similar analytes as per ICH guidelines.[4][5][6]
| Performance Characteristic | RP-HPLC with UV Detection | GC-FID | Typical Acceptance Criteria (ICH) |
| Linearity (R²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 80 - 120% of the test concentration |
| Precision (%RSD) | |||
| - Repeatability (Intra-day) | < 1.5% | < 2.0% | ≤ 2% |
| - Intermediate Precision (Inter-day) | < 2.0% | < 2.5% | ≤ 2% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~3 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~10 µg/mL | Signal-to-Noise ratio of 10:1 |
| Analysis Time | 10 - 20 minutes | 10 - 15 minutes | Varies based on method |
Experimental Protocols
Hypothetical RP-HPLC Method
This protocol describes a typical reversed-phase HPLC method with UV detection suitable for the quantification of this compound.
a. Sample and Standard Preparation:
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent to obtain a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover a concentration range of approximately 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Diluent: A mixture of the mobile phase components, such as Acetonitrile:Water (50:50 v/v), is commonly used.
b. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).[7] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte (a typical aromatic compound would be in the range of 210-270 nm).
-
Injection Volume: 10 µL.
c. Method Validation Protocol: The method would be validated according to ICH guidelines (Q2(R1)/Q2(R2)) for the following parameters:[4][5][6][8]
-
Specificity: Analyze a blank (diluent), a placebo (if in a formulation), and the analyte to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (R²).[5]
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[6]
-
Precision:
-
Repeatability: Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[9]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability.
Alternative Method: Gas Chromatography (GC-FID)
GC-FID is a suitable alternative for volatile or semi-volatile compounds and is often used for purity testing of tetralin and its derivatives.[10]
a. Sample and Standard Preparation:
-
Solvent: Use a volatile organic solvent such as Dichloromethane or Hexane.
-
Stock and Calibration Standards: Prepare in a similar manner to the HPLC method, using the GC solvent as the diluent.
-
Sample Preparation: Dissolve the sample in the solvent to an appropriate concentration and filter if necessary.
b. Chromatographic Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., CP-Wax 52 CB or equivalent).[10]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.[10]
-
Temperature Program:
-
Injection Mode: Split or splitless, depending on the concentration.
-
Injection Volume: 1 µL.
c. Method Validation: The validation parameters are similar to those for HPLC, following ICH guidelines. For GC, robustness testing may also include variations in the temperature ramp rate and carrier gas flow rate.
Visualizations
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. scribd.com [scribd.com]
- 6. database.ich.org [database.ich.org]
- 7. phcog.com [phcog.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. agilent.com [agilent.com]
A Comparative Guide to the Synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol for Researchers and Drug Development Professionals
An objective analysis of four prominent synthetic pathways to (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol, a key intermediate in pharmaceutical research, reveals distinct advantages and disadvantages in terms of efficacy, reaction conditions, and substrate availability. This guide provides a comprehensive comparison of these routes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
This compound is a valuable building block in the synthesis of various biologically active molecules. The efficiency of its preparation can significantly impact the overall timeline and cost of a research and development project. This comparison examines four common synthetic strategies: the reduction of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid, the reduction of 5,6,7,8-tetrahydronaphthalene-1-carbaldehyde, the hydroboration-oxidation of 1-vinyl-5,6,7,8-tetrahydronaphthalene, and the Grignard reaction of a tetralin-based organometallic reagent with formaldehyde.
Comparison of Synthetic Routes
The selection of an optimal synthetic route depends on several factors, including the availability of starting materials, desired yield and purity, scalability, and the laboratory equipment at hand. The following table summarizes the key quantitative data for each of the four discussed synthetic pathways.
| Synthetic Route | Starting Material | Reagents | Reaction Time | Yield (%) | Purity (%) |
| Route 1: Carboxylic Acid Reduction | 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid | Lithium aluminum hydride (LiAlH₄), Diethyl ether | 0.5 h (reaction), 1 h (hydrolysis) | ~75-85 (estimated for analogous reductions) | High |
| Route 2: Aldehyde Reduction | 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde | Sodium borohydride (NaBH₄), Methanol | 10 minutes | ~95 | High |
| Route 3: Hydroboration-Oxidation | 1-Vinyl-5,6,7,8-tetrahydronaphthalene | Borane-tetrahydrofuran complex (BH₃·THF), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) | 2 h (hydroboration), 1 h (oxidation) | ~85-95 (estimated for analogous reactions) | High |
| Route 4: Grignard Reaction | 1-Bromo-5,6,7,8-tetrahydronaphthalene | Magnesium (Mg), Formaldehyde (HCHO), Diethyl ether | ~1 h (Grignard formation), ~1 h (reaction) | ~90 | High |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation in a laboratory setting.
Route 1: Reduction of 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic Acid
This method involves the potent reducing agent lithium aluminum hydride to convert the carboxylic acid to the primary alcohol.
Procedure:
-
To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether under an inert atmosphere, a solution of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (1 equivalent) in anhydrous diethyl ether is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.
-
The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel provides the pure this compound.
Route 2: Reduction of 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde
This is a mild and efficient method utilizing sodium borohydride for the selective reduction of the aldehyde.
Procedure:
-
To a solution of 5,6,7,8-tetrahydronaphthalene-1-carbaldehyde (1 equivalent) in methanol at 0 °C, sodium borohydride (1.1 equivalents) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 10 minutes.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product, which is often of high purity without further purification.
Route 3: Hydroboration-Oxidation of 1-Vinyl-5,6,7,8-tetrahydronaphthalene
This two-step procedure provides an anti-Markovnikov addition of water across the double bond of the vinyl precursor.
Procedure:
-
To a solution of 1-vinyl-5,6,7,8-tetrahydronaphthalene (1 equivalent) in anhydrous tetrahydrofuran at 0 °C under an inert atmosphere, a solution of borane-tetrahydrofuran complex (1.1 equivalents of BH₃) is added dropwise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is cooled to 0 °C, and a 3M aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of 30% hydrogen peroxide.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Route 4: Grignard Reaction with Formaldehyde
This classic organometallic reaction allows for the formation of the primary alcohol by reacting a Grignard reagent with formaldehyde.
Procedure:
-
In a flame-dried flask under an inert atmosphere, magnesium turnings (1.2 equivalents) are placed. A solution of 1-bromo-5,6,7,8-tetrahydronaphthalene (1 equivalent) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent is formed, it is added dropwise to a solution of formaldehyde (generated from paraformaldehyde by heating) in anhydrous diethyl ether at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification of the crude product is achieved by column chromatography.
Logical Workflow for Method Selection
The choice of a synthetic route is a critical decision in the research and development process. The following diagram illustrates a logical workflow for selecting the most appropriate method based on key decision-making criteria.
Caption: Decision workflow for selecting a synthetic route.
Signaling Pathway of a Potential Downstream Application
While this guide focuses on the synthesis of the intermediate, it is important to consider its potential applications. For instance, derivatives of this compound could be investigated as modulators of specific signaling pathways. The following diagram illustrates a hypothetical signaling pathway where a downstream product might act.
Caption: A hypothetical cell signaling pathway.
A Comparative Guide to the Biological Activity of Tetralin Derivatives and Other Naphthalene Compounds
For Researchers, Scientists, and Drug Development Professionals
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, and its partially saturated analog, tetralin (1,2,3,4-tetrahydronaphthalene), are foundational structures in medicinal chemistry.[1] Derivatives of both parent molecules have been extensively investigated, revealing a broad spectrum of biological activities. This guide provides a comparative analysis of the biological activities of tetralin derivatives versus other naphthalene compounds, supported by experimental data, to inform future drug discovery and development efforts.
Cytotoxicity: A Tale of Two Scaffolds
The cytotoxic effects of tetralin and naphthalene derivatives have been evaluated against various cancer cell lines. While both classes of compounds exhibit anticancer potential, their efficacy and mechanisms can differ.
A study on novel tetralin-thiazoline derivatives demonstrated cytotoxic activity against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines.[2][3] For instance, compound 4b (a tetralin derivative) showed an IC50 value of 69.2 μM against MCF-7 cells, while compounds 4f , 4g , and 4h demonstrated notable apoptosis levels in A549 cells.[2][3] Another study highlighted a tetralone derivative, compound 11 , which induced apoptosis in MCF-7 cells with a 77.5% growth inhibition.[4] In contrast, certain naphthalene-containing enamides have shown potent cytotoxic activity against Huh-7 hepatocellular carcinoma cells, with compounds 5f and 5g exhibiting superior IC50 values of 2.62 µM and 3.37 µM, respectively, when compared to the standard anticancer drug Doxorubicin (IC50 = 7.20 µM).[5]
Naphthalene itself has been shown to be cytotoxic, inducing a decline in HepG2 cell viability in a concentration and time-dependent manner.[6] However, another study found that naphthalene and its metabolites did not have a significant cytotoxic effect on human lymphocytes but did induce DNA fragmentation.[7][8] This suggests that the cytotoxic effects can be cell-type specific.
The following table summarizes the cytotoxic activities of selected tetralin and naphthalene derivatives.
| Compound Class | Derivative | Cell Line | Activity Metric | Value | Reference |
| Tetralin | Thiazoline-Tetralin (4b) | MCF-7 | IC50 | 69.2 µM | [2][3] |
| Tetralin | Thiazoline-Tetralin (4d) | MCF-7 | IC50 | 71.8 µM | [2][3] |
| Tetralin | Tetralone derivative (11) | MCF-7 | % Growth Inhibition | 77.5% | [4] |
| Naphthalene | Naphthalene-enamide (5f) | Huh-7 | IC50 | 2.62 µM | [5] |
| Naphthalene | Naphthalene-enamide (5g) | Huh-7 | IC50 | 3.37 µM | [5] |
| Naphthalene | Naphthalene | HepG2 | LC50 (2h) | 3.8708 µg/mL | [6] |
| Naphthalene | Naphthalene | HepG2 | LC50 (48h) | 9.5745 µg/mL | [6] |
| Naphthalene | Metallosalen (PtL1) | A375 | IC50 | 0.48 ± 0.07 µM | [9] |
| Naphthalene | Metallosalen (PtL1) | H292 | IC50 | 0.83 ± 0.08 µM | [9] |
Enzyme Inhibition: Targeting Key Pathological Proteins
Derivatives of both tetralin and naphthalene have been developed as inhibitors of various enzymes implicated in disease.
Cholinesterases: Certain thiazoline-tetralin derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[2] For example, compound 4h exhibited 49.92% inhibition of AChE.[2][3]
Cyclooxygenases (COX): The substitution of a carboxylic acid group with a methylsulfonamido or methylsulfonyl group in naphthalene derivatives has been explored for COX inhibition.[10] Compounds 4 and 6b (naphthalene derivatives) showed inhibition of both COX-1 and COX-2.[10]
Thromboxane Synthase: Tetrahydronaphthalene derivatives have been synthesized as combined thromboxane receptor antagonists and thromboxane synthase inhibitors, with compound 2f showing a synthase inhibition IC50 of 0.64 µM.[11]
The inhibitory activities of selected derivatives are presented below.
| Compound Class | Derivative | Target Enzyme | Activity Metric | Value | Reference |
| Tetralin | Thiazoline-Tetralin (4h) | AChE | % Inhibition | 49.92% | [2][3] |
| Naphthalene | Naphthalene derivative (4) | COX-1 | % Inhibition | 50% (at 10 µM) | [10] |
| Naphthalene | Naphthalene derivative (4) | COX-2 | % Inhibition | 65% (at 10 µM) | [10] |
| Naphthalene | Naphthalene derivative (6b) | COX-1 | % Inhibition | 87% (at 10 µM) | [10] |
| Naphthalene | Naphthalene derivative (6b) | COX-2 | % Inhibition | 29% (at 10 µM) | [10] |
| Tetralin | Tetrahydronaphthalene (2f) | Thromboxane Synthase | IC50 | 0.64 µM | [11] |
Receptor Binding and Modulation
The interaction of tetralin and naphthalene derivatives with various receptors is a key area of research.
Sigma (σ) Receptors: A study of 1-cyclohexylpiperazine derivatives revealed high-affinity ligands for σ2 receptors.[12] The tetralin derivative 33 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) displayed a Ki of 0.34 nM for the σ2 receptor.[12] Interestingly, related naphthalene analogues were also synthesized and evaluated, allowing for a direct comparison of the effect of the saturated versus aromatic ring system on receptor affinity.[12]
Keap1-Nrf2 Interaction: Naphthalene bis-sulfonamides are well-characterized inhibitors of the Keap1-Nrf2 protein-protein interaction, a critical pathway in the cellular antioxidant response.[13][14][15] These compounds bind to the Kelch domain of Keap1, preventing the ubiquitination and degradation of Nrf2.[13][14] A tight-binding acid/tetrazole derivative of a naphthalene bis-sulfonamide, compound 25 , was identified with a low nanomolar dissociation constant (Kd).[14][15]
The binding affinities of selected derivatives are shown below.
| Compound Class | Derivative | Target Receptor/Protein | Activity Metric | Value | Reference |
| Tetralin | 1-Cyclohexylpiperazine (33) | σ2 Receptor | Ki | 0.34 nM | [12] |
| Tetralin | 1-Cyclohexylpiperazine (36) | σ1 Receptor | Ki | 0.036 nM | [12] |
| Naphthalene | Naphthalene bis-sulfonamide (25) | Keap1 | Kd | low nanomolar | [14][15] |
Experimental Protocols
A brief overview of the key experimental methodologies cited in this guide is provided below.
Cytotoxicity Assays
MTT Assay: This colorimetric assay is used to assess cell metabolic activity.[16] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color. The extent of formazan production, measured by absorbance, is proportional to the number of viable cells.
WST-1 Assay: Similar to the MTT assay, the WST-1 assay uses a tetrazolium salt that is cleaved to a soluble formazan by cellular mitochondrial dehydrogenases.[8] The amount of formazan dye formed correlates to the number of metabolically active cells in the culture.
Enzyme Inhibition Assays
Determination of Inhibition Constant (Ki): The Ki value is a measure of the potency of an inhibitor.[17] It is the concentration of inhibitor required to produce half-maximum inhibition. The Ki can be determined from the IC50 value (the concentration of inhibitor that produces 50% inhibition) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme. Graphical methods, such as Lineweaver-Burk plots, can also be used to determine the type of inhibition and calculate Ki.[18][19]
Receptor Binding Assays
Radioligand Binding Assays: These assays are used to quantify the interaction of a ligand with a receptor.[20][21] A radiolabeled compound (the radioligand) with known affinity for the receptor is incubated with a source of the receptor (e.g., cell membranes).[20] The binding of the radioligand is then measured in the presence and absence of a non-radiolabeled competitor compound.[20] By measuring the displacement of the radioligand by the competitor, the affinity (often expressed as Ki) of the competitor for the receptor can be determined.[20][21]
Visualizing Biological Processes
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: General workflow for determining cytotoxicity using the MTT assay.
Caption: The Keap1-Nrf2 signaling pathway and its inhibition.
Conclusion
Both tetralin and naphthalene derivatives represent rich sources of biologically active compounds with therapeutic potential. Tetralin derivatives, with their partially saturated ring, offer a three-dimensional structure that can lead to distinct pharmacological profiles compared to their planar naphthalene counterparts. The choice of scaffold depends on the specific biological target and the desired mode of action. The data presented here underscores the importance of continued structure-activity relationship studies on both classes of compounds to develop novel and effective therapeutic agents.
References
- 1. Tetralin - Wikipedia [en.wikipedia.org]
- 2. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Time-dependent cytotoxicity of naphthalene on HepG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. New tetrahydronaphthalene derivatives as combined thromboxane receptor antagonists and thromboxane synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Tetrazole-containing naphthalene bis-sulfonamide Keap1-Nrf2 interaction inhibitors with unexpected binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tetrazole-containing naphthalene bis-sulfonamide Keap1-Nrf2 interaction inhibitors with unexpected binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of cytotoxic effects of several novel tetralin derivatives against Hela, MDA-MB-468, and MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A graphical method for determining inhibition parameters for partial and complete inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] A simple graphical method for determining the inhibition constants of mixed, uncompetitive and non-competitive inhibitors. | Semantic Scholar [semanticscholar.org]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Cross-Validation of Methods for Tetralin-Based Compounds
For researchers, scientists, and drug development professionals, the accurate and precise quantification of tetralin-based compounds is a critical cornerstone of successful research and development. This guide provides a comprehensive comparison of analytical methodologies, focusing on the essential practice of cross-validation to ensure data integrity, reliability, and reproducibility across different analytical platforms.
The selection of an appropriate analytical method for tetralin derivatives hinges on a multitude of factors, including the physicochemical properties of the analyte, the nature of the sample matrix, the required sensitivity, and the intended application of the data. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed techniques for the analysis of these compounds. This guide delves into a comparative analysis of these methods, supported by representative experimental data and detailed protocols, to aid researchers in making informed decisions for their specific analytical challenges.
Cross-validation of analytical methods is a pivotal process that verifies the consistency and reliability of results when a method is performed by different laboratories, analysts, or with different instrumentation.[1] It is a crucial step in method transfer and in ensuring the robustness of an analytical procedure under varied conditions.[1] This guide will explore the key parameters assessed during cross-validation, providing a framework for robust analytical method development and implementation.
Comparative Overview of Analytical Methods
The choice between HPLC and GC-MS for the analysis of tetralin-based compounds is often dictated by the volatility and thermal stability of the analyte, as well as the complexity of the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Applicability | Suitable for a wide range of tetralin derivatives, including non-volatile and thermally labile compounds. | Primarily suitable for volatile and thermally stable tetralin compounds. Derivatization may be required for non-volatile compounds. |
| Selectivity | Good selectivity, which can be enhanced with various detectors (e.g., UV, DAD, Fluorescence). | Excellent selectivity and specificity due to mass fragmentation patterns, providing confident compound identification.[2] |
| Sensitivity | Sensitivity is detector-dependent, with modern detectors offering low limits of detection. | Generally offers very high sensitivity, capable of detecting trace levels of analytes.[3] |
| Matrix Effects | Can be susceptible to matrix effects, requiring careful sample preparation and method optimization. | Also prone to matrix effects, but the selectivity of the mass spectrometer can help mitigate some interferences. |
Quantitative Data Summary for Method Performance
The following tables present a summary of typical quantitative data obtained during the validation of HPLC and GC-MS methods for a representative tetralin-based compound. These values serve as a benchmark for evaluating method performance.
Table 1: HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
Table 2: GC-MS Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.5% |
| Precision (% RSD) | ≤ 5.0% | < 3.0% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 1 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 5 ng/mL |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible and reliable results.
HPLC Method Protocol
1. Sample Preparation:
-
Accurately weigh and dissolve the tetralin-based compound in a suitable solvent (e.g., methanol, acetonitrile).
-
For biological matrices, perform protein precipitation or liquid-liquid extraction to remove interferences.[4]
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength determined by the analyte's maximum absorbance.
3. Validation Procedure:
-
Linearity: Prepare a series of calibration standards over the expected concentration range and inject in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.
-
Accuracy: Spike a known amount of the analyte into a blank matrix at three different concentration levels (low, medium, high) and calculate the percentage recovery.
-
Precision: Analyze six replicate samples at the target concentration to determine repeatability (intra-day precision). Assess intermediate precision by repeating the analysis on a different day with a different analyst.
GC-MS Method Protocol
1. Sample Preparation:
-
For liquid samples, perform a liquid-liquid extraction using a suitable organic solvent (e.g., hexane, dichloromethane).
-
For solid samples, use a suitable extraction technique such as Soxhlet or pressurized liquid extraction.
-
Concentrate the extract under a gentle stream of nitrogen.
-
If necessary, perform derivatization to improve volatility and thermal stability.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless injection.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) to ensure elution of the analyte.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the target analyte and its fragments.
3. Validation Procedure:
-
Follow a similar validation procedure as described for the HPLC method, focusing on parameters such as linearity, accuracy, precision, LOD, and LOQ.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for HPLC and GC-MS analysis.
Logical Framework for Cross-Validation
The cross-validation process ensures that different analytical methods yield comparable results, thereby providing confidence in the data generated across various studies or laboratories.
By carefully considering the principles of method validation and cross-validation, and by selecting the most appropriate analytical technique for the specific research question, scientists can ensure the generation of high-quality, reliable, and defensible data in their work with tetralin-based compounds. This guide serves as a foundational resource to navigate the complexities of analytical method selection and validation in this important area of research.
References
A Researcher's Guide to Evaluating the Purity of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Variations in the purity of starting materials like (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol can significantly impact experimental outcomes, reaction yields, and the safety profile of synthesized compounds. This guide provides a framework for evaluating the purity of this specific compound from different suppliers, complete with detailed experimental protocols and data presentation formats.
This compound is an important intermediate in the synthesis of various chemical entities, including tricyclic benzazepines with affinities for dopamine receptors.[1] Ensuring its purity is a critical first step in any research and development pipeline.
Data Summary: Purity Analysis
The following table summarizes hypothetical purity data for this compound from three different suppliers. This format allows for a clear and direct comparison of key purity metrics.
| Parameter | Supplier A | Supplier B | Supplier C | Method of Analysis |
| Purity by HPLC (%) | 98.5 | 99.7 | 95.2 | HPLC-UV |
| Purity by qNMR (%) | 98.2 | 99.5 | 94.9 | ¹H NMR |
| Major Impurity 1 (%) | 0.8 (Impurity X) | 0.1 (Impurity Y) | 2.5 (Impurity Z) | GC-MS |
| Major Impurity 2 (%) | 0.4 (Impurity Y) | < 0.05 | 1.1 (Impurity X) | GC-MS |
| Residual Solvents (ppm) | 150 (Hexane) | < 50 | 500 (Ethyl Acetate) | ¹H NMR / GC-MS |
| Water Content (%) | 0.15 | 0.05 | 0.45 | Karl Fischer Titration |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of chemical purity. Below are the protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is a preferred technique for separating and quantifying impurities in pharmaceutical intermediates due to its ability to resolve complex mixtures.[2]
Objective: To determine the percentage purity of this compound and quantify related substances.
Instrumentation:
-
HPLC system with UV-Vis detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
-
Sample from supplier
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for instance, a mixture of acetonitrile and water (e.g., 55:45 v/v).[3] The addition of 0.1% formic acid can improve peak shape.[3]
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the supplier's sample in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 220 nm).
-
-
Analysis: Inject the blank (mobile phase), standard solution, and sample solution.
-
Calculation: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
Objective: To identify the chemical structures of impurities present in the sample.
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.
-
GC-MS Conditions:
-
Data Analysis: Compare the mass spectra of the impurity peaks with a spectral library (e.g., NIST) to identify the compounds. The retention times can be compared with known standards for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is indispensable for confirming the chemical structure of the main component and for quantifying its purity using a certified internal standard (quantitative NMR or qNMR).
Objective: To verify the chemical structure of this compound and determine its absolute purity.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Certified internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)
Procedure for ¹H and ¹³C NMR:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analysis:
-
The ¹H NMR spectrum of an alcohol will show characteristic signals for protons on the oxygen-bearing carbon in the range of 3.4-4.5 δ.[5] Aromatic protons will appear around 7-8 δ.[5]
-
The ¹³C NMR spectrum will show the carbon bonded to the -OH group in the range of 50-80 δ.[5]
-
Signals from common laboratory solvents or synthesis precursors can indicate impurities.[6][7]
-
Procedure for Quantitative NMR (qNMR):
-
Accurately weigh a specific amount of the sample and a certified internal standard into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., longer relaxation delay).
-
Calculation: The purity of the analyte is calculated using the following formula, which compares the integral of a known proton signal from the analyte to a signal from the internal standard.[8]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for evaluating the purity of this compound from different suppliers.
Caption: Purity evaluation workflow from sample receipt to supplier selection.
This structured approach ensures that the evaluation is systematic, reproducible, and leads to an informed decision, ultimately safeguarding the integrity of your research and development efforts.
References
- 1. This compound | 41790-30-1 [chemicalbook.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Assessment of the Therapeutic Potential of Various Tetralin-Based Scaffolds
The tetralin scaffold, a bicyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation make it an ideal framework for designing ligands that can interact with a variety of biological targets. This guide provides a comparative assessment of the therapeutic potential of different tetralin-based scaffolds, focusing on their applications in neurological disorders and oncology. Experimental data is presented to support the comparison, and detailed methodologies for key experiments are provided.
Tetralin-Based Scaffolds in Neurological Disorders
A significant portion of research on tetralin-based compounds has focused on their interaction with central nervous system (CNS) targets, particularly dopamine and serotonin receptors. These scaffolds have been instrumental in the development of agents for Parkinson's disease, schizophrenia, and depression.
Aminotetralin derivatives are among the most extensively studied classes of tetralin-based compounds, primarily for their potent and selective activity at dopamine receptors.
Table 1: Comparative Binding Affinities (Ki, nM) of Aminotetralin Derivatives at Dopamine Receptor Subtypes
| Compound | D1 | D2 | D3 | D4 | Therapeutic Indication |
| 2-Aminotetralin | 2,500 | 200 | 50 | 1,000 | Parkinson's Disease (Lead Compound) |
| 5-OH-DPAT | 2,800 | 15 | 1 | 2,500 | Parkinson's Disease (Agonist) |
| 7-OH-DPAT | 5,000 | 50 | 0.5 | 3,000 | Parkinson's Disease (Agonist) |
| Rotigotine | 90 | 3.7 | 0.7 | 5.9 | Parkinson's Disease, Restless Legs Syndrome |
| N-0437 | >10,000 | 0.9 | 1.2 | 150 | Parkinson's Disease (Agonist) |
Experimental Protocol: Dopamine Receptor Binding Assay
A standard experimental protocol to determine the binding affinity of these compounds involves a competitive radioligand binding assay.
-
Tissue Preparation: Membranes are prepared from cells expressing the specific dopamine receptor subtype (e.g., CHO-K1 cells transfected with human D1, D2, D3, or D4 receptors).
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at a pH of 7.4.
-
Radioligand: A specific radioligand for each receptor is used (e.g., [3H]SCH23390 for D1, [3H]spiperone for D2, [3H]7-OH-DPAT for D3, and [3H]spiperone for D4).
-
Incubation: The cell membranes, radioligand, and varying concentrations of the unlabeled test compound (the tetralin derivative) are incubated together. The incubation is typically carried out at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand. The amount of radioactivity trapped on the filters, which represents the bound radioligand, is then quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway: Dopamine D2 Receptor Signaling
The following diagram illustrates the canonical signaling pathway activated by dopamine D2 receptor agonists, which is a primary target for many aminotetralin derivatives used in the treatment of Parkinson's disease.
Head-to-head comparison of different purification techniques for (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol
For researchers and professionals in drug development, the purity of synthetic intermediates is paramount. This guide provides a head-to-head comparison of common purification techniques for (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol, a key building block in the synthesis of various biologically active molecules. We will delve into the efficacy of column chromatography, recrystallization, and distillation, supported by experimental data and detailed protocols to aid in selecting the most suitable method for your needs.
Performance Comparison
The choice of purification technique often involves a trade-off between purity, yield, speed, and resource consumption. The following table summarizes the performance of different methods for purifying this compound.
| Technique | Purity Achieved | Yield | Solvent Consumption | Time Required | Throughput |
| Silica Gel Column Chromatography | >98% | High (often quantitative)[1] | High | 4-8 hours | Low to Medium |
| Recrystallization | >99% (for suitable crystalline solids) | Medium to High | Low to Medium | 2-6 hours (plus crystallization time) | High |
| Distillation | 95-98% | High | Low | 3-5 hours | High |
In-Depth Analysis of Purification Techniques
Silica Gel Column Chromatography
This is a widely used and highly effective method for purifying this compound, particularly for removing polar and non-polar impurities.[1] The compound is isolated as a colorless oil with a high, often quantitative, yield.[1]
Advantages:
-
High resolution and separation efficiency.
-
Applicable to a wide range of compounds, including oils.
-
Can be adapted for various scales, from milligrams to kilograms.
Disadvantages:
-
Can be time-consuming and labor-intensive.
-
Requires large volumes of solvents, which can be costly and generate significant waste.
-
Potential for product loss on the column.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. While this compound is an oil at room temperature, this method can be applied if a suitable crystalline derivative is formed or if the crude product is a solid. The general principle involves dissolving the impure compound in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.[2]
Advantages:
-
Can yield very high purity products.
-
Relatively low solvent consumption compared to chromatography.
-
Scalable to large quantities.
Disadvantages:
-
Only applicable to solid compounds.
-
Finding a suitable solvent system can be challenging and time-consuming.
-
Yield can be lower due to the solubility of the compound in the mother liquor.
Distillation
For liquid compounds like this compound, distillation can be an effective purification method, especially for separating it from non-volatile impurities or solvents with significantly different boiling points. Azeotropic distillation has been used for the separation of related tetralin derivatives.
Advantages:
-
Excellent for removing non-volatile impurities.
-
Can be very efficient for large-scale purifications.
-
Low solvent consumption (often none, other than for cleaning).
Disadvantages:
-
Not effective for separating compounds with similar boiling points.
-
Requires the compound to be thermally stable at its boiling point.
-
May not remove all types of impurities.
Experimental Protocols
Silica Gel Column Chromatography Protocol
This protocol is based on a reported successful purification of this compound.[1]
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (hexane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with hexane, gradually increasing the polarity by adding ethyl acetate. A gradient of hexane to a 3:1 mixture of hexane/ethyl acetate is effective.[1]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a colorless oil.[1]
General Recrystallization Protocol
This is a general procedure that would need to be optimized for a solid derivative of this compound.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. The process can be aided by scratching the inside of the flask or seeding with a pure crystal. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
General Distillation Protocol
This is a general procedure for simple distillation.
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charging the Flask: Place the crude liquid this compound into the round-bottom flask along with a few boiling chips.
-
Heating: Heat the flask gently.
-
Distillation: The liquid will begin to boil, and the vapor will rise into the distillation head. The temperature on the thermometer should stabilize at the boiling point of the substance. The vapor will then pass into the condenser, where it will cool and condense back into a liquid.
-
Collection: Collect the distilled liquid in the receiving flask.
-
Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of a synthesized chemical compound, highlighting the decision points for selecting an appropriate technique.
Caption: General workflow for the purification of a synthesized compound.
References
Assessing the Synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol: A Comparative Guide to Reproducibility
For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative assessment of synthesis protocols for (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol, a valuable building block in medicinal chemistry. By examining different synthetic routes and presenting available experimental data, this document aims to equip researchers with the information needed to select the most reproducible and efficient method for their specific applications.
This compound serves as a crucial intermediate in the synthesis of various compounds, including tricyclic benzazepines which exhibit affinity for dopamine D1 and D2 receptors.[1] The reproducibility of its synthesis directly impacts the efficiency of drug discovery and development pipelines. This guide explores a primary synthesis route and discusses potential alternative strategies, highlighting the need for more comprehensive comparative studies to definitively establish the most robust protocol.
Comparison of Synthesis Protocols
| Parameter | Protocol 1: Reduction of Carboxylic Acid | Alternative Protocol A (Hypothetical): Reduction of Aldehyde | Alternative Protocol B (Hypothetical): Grignard Reaction |
| Starting Material | 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid | 5,6,7,8-tetrahydro-1-naphthaldehyde | 1-Tetralone and a suitable Grignard reagent |
| Key Reagents | Borane-tetrahydrofuran complex (Borane-THF) | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Organomagnesium halide (e.g., MeMgBr) |
| Reported Yield | Quantitative[1] | Data not available | Data not available |
| Purity | High (after column chromatography)[1] | Data not available | Data not available |
| Reaction Time | 16 hours at room temperature[1] | Typically shorter (minutes to a few hours) | Varies, generally a few hours |
| Scalability | Demonstrated on a 2.0 g scale[1] | Data not available | Data not available |
| Cost-Effectiveness | Moderate (Borane-THF can be a significant cost factor) | Potentially higher (NaBH₄ is generally affordable) | Dependent on the cost of the Grignard reagent and starting materials |
Experimental Protocols
Protocol 1: Reduction of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid [1]
This established protocol involves the reduction of the carboxylic acid functionality to a primary alcohol.
Methodology:
-
5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (2.0 g, 11 mmol) is dissolved in tetrahydrofuran (THF, 30 mL).
-
The solution is cooled to 0°C.
-
A borane-THF solution (23 mL, 0.98 M in THF, 23 mmol) is added slowly to the cooled solution.
-
The reaction mixture is then stirred at room temperature for 16 hours.
-
Upon completion, the reaction is quenched by the careful addition of water at 0°C.
-
The product is extracted with ethyl acetate.
-
The organic layer is washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient elution from hexane to a 3:1 mixture of hexane and ethyl acetate to yield this compound as a colorless oil.
Visualizing the Workflow
To better understand the procedural flow of the documented synthesis, the following diagram illustrates the key steps.
Caption: Experimental workflow for the synthesis of this compound via carboxylic acid reduction.
Discussion on Reproducibility and Future Directions
The reported "quantitative yield" for the reduction of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid is a strong indicator of an efficient reaction.[1] However, the term "quantitative" can be subject to interpretation and may not always be consistently reproducible across different laboratory settings or scales. Factors such as the purity of the starting material, the exact concentration and quality of the borane-THF solution, and the efficiency of the purification process can all influence the final isolated yield.
To provide a more robust assessment of reproducibility, further studies are required. These should include:
-
Inter-laboratory studies: Having different research groups perform the same synthesis protocol to assess variability in yield and purity.
-
Scalability analysis: Performing the reaction at different scales (e.g., milligram to multi-gram) to identify any scale-dependent issues.
-
Comparative studies of alternative routes: Developing and optimizing alternative synthesis protocols, such as the reduction of 5,6,7,8-tetrahydro-1-naphthaldehyde or a Grignard reaction with 1-tetralone. A direct comparison of these methods in terms of yield, purity, cost, and reaction time would be highly valuable to the scientific community.
The development of a truly reproducible and scalable synthesis is crucial for the advancement of research programs that rely on this compound as a key building block. While the existing protocol provides a solid foundation, a more comprehensive and comparative approach is necessary to identify the most optimal and reliable synthetic strategy.
References
Safety Operating Guide
Safe Disposal of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol (CAS No. 41790-30-1). In the absence of a specific Safety Data Sheet (SDS), these guidelines are based on the general properties of aromatic alcohols and established protocols for handling flammable and potentially hazardous organic compounds.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to be aware of its potential hazards. As an aromatic alcohol, it should be treated as a flammable liquid and a substance with potential toxicity.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and closed-toe shoes.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the work area.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond containers when transferring material to prevent static discharge.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated.
-
Control Ignition Sources: Eliminate all sources of ignition in the vicinity of the spill.
-
Contain the Spill: Use a non-combustible absorbent material such as sand, diatomaceous earth, or universal binders to contain the liquid. Do not use combustible materials like sawdust.
-
Collect Absorbent Material: Carefully collect the absorbent material and place it into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Personal Decontamination: If there was any personal contact with the chemical, wash the affected area with soap and water immediately. Remove and launder contaminated clothing before reuse.
Waste Segregation and Collection
Proper segregation and collection of chemical waste are critical for safe disposal.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. The container should have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, toxic).
-
Segregation: Do not mix this waste with incompatible materials, particularly strong oxidizing agents. It is best practice to collect halogenated and non-halogenated solvent waste in separate containers.
-
Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources and incompatible chemicals.
Disposal of Empty Containers
Empty containers that held this compound must be treated as hazardous waste until properly decontaminated.
-
Triple Rinsing: Rinse the empty container at least three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste in the appropriate liquid waste container.
-
Container Disposal: Once triple-rinsed, the container can be disposed of according to institutional guidelines for decontaminated chemical containers. This may involve defacing the label and placing it in the regular trash or a designated recycling stream.
Final Disposal Procedures
The final disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations.
-
Licensed Waste Disposal Vendor: All collected waste, including the chemical itself, contaminated absorbent materials, and rinsate, must be disposed of through a licensed hazardous waste disposal company.
-
Do Not Dispose Down the Drain: This chemical should never be disposed of down the sanitary sewer system.
-
Do Not Dispose in Regular Trash: Uncontained or non-decontaminated material must not be placed in the regular trash.
Quantitative Data Summary
| Property | This compound | Methanol (for comparison) |
| CAS Number | 41790-30-1 | 67-56-1 |
| Molecular Formula | C₁₁H₁₄O[1] | CH₄O |
| Molecular Weight | 162.23 g/mol [1] | 32.04 g/mol [2] |
| Physical State | Likely a liquid or low-melting solid | Colorless liquid[2] |
| Flash Point | Not available (Assumed to be flammable) | 11 °C[3] |
| Oral LD50 (Rat) | Not available | 5,628 mg/kg[4] |
| Dermal LD50 (Rabbit) | Not available | 15,800 mg/kg[4] |
Experimental Protocol: Triple Rinsing of Empty Containers
-
Preparation: In a chemical fume hood, wear appropriate PPE (safety goggles, lab coat, and chemical-resistant gloves).
-
First Rinse: Add a small amount of a suitable solvent (e.g., ethanol or acetone), equivalent to about 10% of the container's volume.
-
Agitation: Securely cap the container and swirl it to ensure the solvent contacts all interior surfaces.
-
Collection: Decant the solvent rinsate into the designated hazardous waste container for flammable liquids.
-
Repeat: Repeat steps 2-4 two more times for a total of three rinses.
-
Final Disposal of Container: After the third rinse, allow the container to air dry in the fume hood before disposing of it according to institutional protocols.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene preferred), a lab coat or disposable gown, and closed-toe shoes. | Prevents skin contact which may cause irritation. Full body protection is crucial in case of spills.[2] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended. | Minimizes inhalation of vapors.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for the safe handling of this chemical.
Preparation:
-
Ensure the work area is clean and uncluttered.[2]
-
Verify that a chemical fume hood is functioning correctly.[2][4]
-
Locate the nearest eyewash station and safety shower and confirm they are accessible.[2]
-
Assemble all necessary equipment and reagents before handling the compound.[2]
Handling:
-
Don all required PPE as outlined in the table above.[2]
-
Handle the compound exclusively within a chemical fume hood to control exposure.[2][4]
-
Avoid creating aerosols. If making a solution, add the compound to the solvent slowly to prevent splashing.[5]
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Properly remove and dispose of contaminated PPE.[2]
-
Wash hands and any exposed skin thoroughly with soap and water.[2][7]
Disposal Plan
Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.[2][4]
Waste Segregation:
-
Do not mix this waste with other incompatible waste streams. It should be segregated from strong bases and oxidizing agents.[2]
Disposal Procedure:
-
Dispose of the hazardous waste through a licensed and certified waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of the target chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
